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Imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1340746
CAS No.: 56671-67-1
M. Wt: 146.15 g/mol
InChI Key: FBNBTPDUMOHHFF-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Sciences

Fused heterocyclic systems are complex ring structures formed by the sharing of one or more atoms between at least two heterocyclic rings. nih.gov This structural feature imparts a rigid and often planar geometry, which can facilitate more effective interactions with biological targets or lead to desirable electronic and optical properties in materials. chemimpex.comchemimpex.com The introduction of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, further diversifies their chemical reactivity and potential for functionalization. nih.govsigmaaldrich.com

The impact of fused heterocyclic systems on medicinal chemistry is profound, with a vast number of pharmaceuticals incorporating these scaffolds in their core structures. rsc.orgorganic-chemistry.org Their rigid frameworks can mimic the conformations of endogenous ligands, leading to high-affinity binding with biological targets like enzymes and receptors. chemimpex.comchemimpex.com This structural pre-organization can result in enhanced potency and selectivity. nih.gov The diverse array of heteroatoms and substitution patterns allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. sigmaaldrich.com Many fused heterocycles are considered "privileged structures" due to their ability to bind to multiple, unrelated biological targets.

Table 1: Examples of Fused Heterocyclic Systems in U.S. FDA-Approved Drugs This table is for illustrative purposes and does not represent an exhaustive list.

Drug NameFused Heterocyclic CoreTherapeutic Area
OlanzapineThienobenzodiazepineAntipsychotic
AlprazolamTriazolobenzodiazepineAnxiolytic
AcyclovirPurine analogueAntiviral
CiprofloxacinQuinoloneAntibiotic

The unique electronic properties of fused heterocyclic systems make them highly valuable in the design of advanced materials. chemimpex.comchemimpex.com Their extended π-conjugated systems are conducive to charge transport, making them suitable for applications in organic semiconductors, organic field-effect transistors (OFETs), and photovoltaic devices. chemimpex.commdpi.com The ability to tune their electronic and optical properties through synthetic modification allows for the development of materials with tailored characteristics, such as specific absorption and emission wavelengths for organic light-emitting diodes (OLEDs). chemimpex.comlibretexts.orgpku.edu.cn The rigid and planar nature of these molecules can also promote ordered packing in the solid state, which is crucial for efficient charge transport. mdpi.com

Fused heterocyclic systems are not only valuable for their final applications but also serve as versatile intermediates in organic synthesis. chemimpex.comnih.govsigmaaldrich.com Their inherent reactivity patterns, dictated by the nature and arrangement of the heteroatoms, can be exploited to construct more complex molecular architectures. nih.gov They provide a rigid scaffold upon which further chemical transformations can be performed with a high degree of stereochemical control. The development of novel synthetic methodologies for the construction of fused heterocycles is an active area of research, as it opens up new avenues for the discovery of compounds with unique properties. ukzn.ac.zaacs.orgrsc.org

Specific Focus on Imidazo[1,5-a]pyridine-1-carbaldehyde Derivatives

Within the vast family of fused heterocycles, the Imidazo[1,5-a]pyridine (B1214698) scaffold has garnered significant interest. This nitrogen-containing bicyclic system is a key structural motif in a variety of biologically active compounds and functional materials.

This compound is a derivative of the Imidazo[1,5-a]pyridine core, featuring a formyl group (-CHO) at the 1-position. The carbaldehyde group is a versatile functional handle in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a wide range of chemical transformations such as reductive amination, Wittig reactions, and the formation of imines and oximes.

The reactivity of the carbaldehyde group in this compound is influenced by the electronic properties of the fused ring system. The imidazole (B134444) ring is generally electron-rich, which can impact the electrophilicity of the adjacent carbonyl carbon. However, detailed experimental and theoretical studies specifically on the reactivity of the 1-carbaldehyde derivative are limited in the publicly available scientific literature. Inferences about its reactivity are often drawn from the behavior of aldehydes on other electron-rich heterocyclic systems. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich aromatic compounds. mdpi.com The aldehyde's reactivity allows for the synthesis of more complex molecules, making it a valuable intermediate in drug discovery and material science.

The Imidazo[1,5-a]pyridine scaffold is one of four possible isomers of imidazopyridine, with the Imidazo[1,2-a]pyridine (B132010) system being the most extensively studied. rsc.org The key difference between these two isomers lies in the position of the nitrogen atom at the ring junction. This seemingly subtle structural variation leads to significant differences in their electronic properties, chemical reactivity, and, consequently, their applications.

Imidazo[1,2-a]pyridines generally exhibit higher fluorescence quantum yields compared to their [1,5-a] counterparts. researchgate.net This has led to their widespread investigation for applications in fluorescent probes and optoelectronic devices. In the context of medicinal chemistry, both scaffolds are of great importance, but they often exhibit different biological activity profiles. For example, derivatives of Imidazo[1,2-a]pyridine have been developed as potent anti-mycobacterial agents. researchgate.net In contrast, some Imidazo[1,5-a]pyridine derivatives have been explored as inhibitors of thromboxane (B8750289) A2 synthetase. The distinct electronic distribution and steric environment of each isomer influence how they interact with biological targets, making the choice of scaffold a critical aspect of drug design.

Table 2: Comparison of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

FeatureImidazo[1,5-a]pyridineImidazo[1,2-a]pyridine
Nitrogen Fusion 1,5-position1,2-position
Fluorescence Generally weakerGenerally stronger
Medicinal Chemistry Focus Varied, including enzyme inhibitorsVaried, including anti-infectives
Synthetic Accessibility Readily accessible through various methodsWell-established and diverse synthetic routes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B1340746 Imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 56671-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNBTPDUMOHHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481176
Record name imidazo[1,5-a]pyridine-1-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-67-1
Record name Imidazo[1,5-a]pyridine-1-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,5-a]pyridine-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridine 1 Carbaldehyde and Its Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the imidazo[1,5-a]pyridine (B1214698) core. These methods typically involve the formation of the fused imidazole (B134444) ring from a pyridine-based starting material and a suitable C1 or C2 synthon.

Acid-Catalyzed Cyclocondensation Techniques

Acid catalysis plays a crucial role in promoting the key bond-forming steps in many cyclocondensation reactions, often by activating carbonyl groups towards nucleophilic attack.

The reaction between a pyridine (B92270) precursor and a dicarbonyl compound is a common strategy for constructing imidazo-fused heterocycles. For the synthesis of the imidazo[1,5-a]pyridine ring system, 2-(aminomethyl)pyridine is the key starting material. The reaction proceeds via the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system.

While the reaction of 2-aminopyridine (B139424) with glyoxal (B1671930) derivatives is a well-established route to the isomeric imidazo[1,2-a]pyridine (B132010) system, the synthesis of the imidazo[1,5-a]pyridine core requires the use of 2-(aminomethyl)pyridine. In a typical acid-catalyzed procedure, 2-(aminomethyl)pyridine is condensed with a glyoxal derivative. The acid catalyst facilitates both the initial condensation and the subsequent cyclization and dehydration steps. The choice of catalyst and reaction conditions can influence the efficiency of the reaction.

A related acid-mediated cyclization involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA). nih.govku.edu This method provides access to substituted imidazo[1,5-a]pyridines, although it does not directly yield the 1-carbaldehyde derivative. nih.govku.edu

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). ijpcbs.com This reagent, a chloroiminium salt, acts as the electrophile in an electrophilic aromatic substitution reaction.

For the synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde, the Vilsmeier-Haack reaction would be applied to a pre-formed imidazo[1,5-a]pyridine ring. The imidazo[1,5-a]pyridine system is sufficiently electron-rich to undergo this formylation. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C-1 position of the imidazo[1,5-a]pyridine ring, followed by hydrolysis of the resulting iminium salt during workup to yield the desired aldehyde.

The regioselectivity of the Vilsmeier-Haack reaction on the imidazo[1,5-a]pyridine nucleus is directed to the C-1 position due to the electronic properties of the heterocyclic system. The reaction is generally carried out at elevated temperatures, and the yields can be good, depending on the specific substrate and reaction conditions.

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Imidazo[1,5-a]pyridinePOCl₃, DMFDMF70-802-6Good
3-Aryl-imidazo[1,5-a]pyridinePOCl₃, DMFDMF70-803-5Good
3-Alkyl-imidazo[1,5-a]pyridinePOCl₃, DMFDMF70-804-6Moderate to Good

This table represents typical conditions for Vilsmeier-Haack formylation of heterocyclic compounds; specific data for Imidazo[1,5-a]pyridine may vary.

Metal-Catalyzed Cyclocondensation Strategies

The use of metal catalysts in the synthesis of imidazo[1,5-a]pyridines has gained significant attention as it can offer milder reaction conditions, improved yields, and enhanced regioselectivity compared to traditional methods.

While various transition metals have been employed in the synthesis of imidazopyridine isomers, achieving high regioselectivity for the 1-substituted imidazo[1,5-a]pyridine remains a challenge. researchgate.net Much of the research in this area has focused on the functionalization of the more common imidazo[1,2-a]pyridine scaffold. researchgate.net

However, transition metal catalysts, particularly those based on copper and palladium, have been utilized in cyclization reactions that form the imidazo[1,5-a]pyridine core. organic-chemistry.org These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and C-H activation. The choice of metal, ligand, and reaction conditions can influence the regiochemical outcome of the cyclization. For instance, copper-catalyzed reactions of 2-(aminomethyl)pyridines with various partners can lead to the formation of the imidazo[1,5-a]pyridine ring system. The development of catalytic systems that can selectively direct the introduction of a formyl group or a precursor to the C-1 position is an active area of research.

A notable advancement in the synthesis of substituted imidazo[1,5-a]pyridines is the copper/iodine cocatalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org This methodology provides an efficient route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org Although this method does not directly produce this compound, the resulting 1-aryl or 1-alkyl substituted products are valuable derivatives.

The reaction proceeds through a proposed ionic pathway involving the formation of an intermediate, oxidative iodination, and subsequent intramolecular amination. organic-chemistry.org The optimal conditions for this reaction have been identified as using copper(II) triflate (Cu(OTf)₂) as the catalyst, molecular iodine (I₂) as a co-catalyst, di-tert-butyl peroxide (DTBP) as the oxidant, and toluene (B28343) as the solvent at 120°C. organic-chemistry.org This method exhibits broad substrate compatibility, accommodating various α-amino acids and substituted 2-benzoylpyridines. organic-chemistry.org

2-Benzoylpyridine Derivativeα-Amino AcidCatalystCo-catalystOxidantSolventTemp (°C)Time (h)Yield (%)
2-BenzoylpyridineGlycineCu(OTf)₂I₂DTBPToluene1201085
2-BenzoylpyridineL-AlanineCu(OTf)₂I₂DTBPToluene1201082
2-BenzoylpyridineL-PhenylalanineCu(OTf)₂I₂DTBPToluene1201091
4-Methyl-2-benzoylpyridineGlycineCu(OTf)₂I₂DTBPToluene1201088
4-Chloro-2-benzoylpyridineL-AlanineCu(OTf)₂I₂DTBPToluene1201078

Data sourced from Wang et al., J. Org. Chem., 2016, 81, 3681-3687. organic-chemistry.org

CuI-Catalyzed Aerobic Oxidative Synthesis from 2-Aminopyridines and Acetophenones

The copper(I) iodide (CuI)-catalyzed aerobic oxidative cyclization of 2-aminopyridines and acetophenones is a well-established method; however, it predominantly yields the isomeric imidazo[1,2-a]pyridine scaffold. acs.orgorganic-chemistry.org This reaction proceeds through a likely catalytic Ortoleva–King mechanism, where four hydrogen atoms are removed in a single step, and it is compatible with a wide array of functional groups. acs.org

While this specific combination of starting materials (2-aminopyridines and acetophenones) is primarily directed towards the imidazo[1,2-a]pyridine core, copper catalysis is indeed crucial for synthesizing the target imidazo[1,5-a]pyridine system, albeit through different pathways and with different starting materials. For instance, a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds provides a route to imidazo[1,5-a]pyridine-1-carboxylates. rsc.org This method utilizes air as the sole oxidant, highlighting its efficiency and adherence to green chemistry principles. rsc.org Another relevant copper-catalyzed approach is the denitrogenative transannulation of pyridotriazoles with amines or amino acids, which proceeds under aerobic oxidative conditions to furnish imidazo[1,5-a]pyridine derivatives. acs.orgnih.gov

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like imidazo[1,5-a]pyridines from simple precursors in a single step. These protocols are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.

Propane phosphoric acid anhydride, commonly known as T3P®, is a versatile and mild dehydrating agent used extensively in organic synthesis, including the construction of heterocyclic systems. curiaglobal.comwikipedia.org A one-pot synthesis of imidazo[1,5-a]pyridines has been developed that utilizes T3P® to mediate the reaction between a carboxylic acid and a 2-methylaminopyridine derivative. researchgate.net This reaction is typically performed by refluxing the components in a solvent like ethyl acetate (B1210297), allowing for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.net T3P® facilitates the initial amide bond formation, followed by an intramolecular cyclization-dehydration cascade to yield the final heterocyclic product. researchgate.net The reagent's non-toxic nature and the easy work-up of the reaction byproducts make this methodology particularly attractive. curiaglobal.com

Table 1: Examples of T3P®-Mediated Synthesis of Imidazo[1,5-a]pyridines. researchgate.netresearchgate.net
Carboxylic Acid (R¹-COOH)2-Methylaminopyridine (R²-substituted)Product (Substituents: 1-R¹, 3-R²)Yield (%)
Benzoic acid (R¹=Ph)(pyridin-2-yl)methanamine (R²=H)1-Phenyl-imidazo[1,5-a]pyridine85
Phenylacetic acid (R¹=Bn)(pyridin-2-yl)methanamine (R²=H)1-Benzyl-imidazo[1,5-a]pyridine75
Acetic acid (R¹=Me)(6-methylpyridin-2-yl)methanamine (R²=Me)1,7-Dimethyl-imidazo[1,5-a]pyridine78
Cyclohexanecarboxylic acid (R¹=Cy)(pyridin-2-yl)methanamine (R²=H)1-Cyclohexyl-imidazo[1,5-a]pyridine72

Chalcones, or α,β-unsaturated ketones, are valuable synthetic intermediates and possess diverse biological activities. uomustansiriyah.edu.iq They are commonly synthesized via the Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. uomustansiriyah.edu.iqrsc.org this compound serves as a key building block for the synthesis of novel chalcone (B49325) conjugates. In this reaction, the carbaldehyde group at the 1-position of the imidazo[1,5-a]pyridine ring reacts with an enolate generated from an acetophenone to form a β-hydroxy carbonyl intermediate, which then readily dehydrates to yield the conjugated chalcone. mdpi.com This methodology allows for the fusion of the imidazo[1,5-a]pyridine scaffold with various other aromatic systems, creating a library of complex molecules for further investigation. nih.gov While specific examples starting from this compound are specialized, the general applicability of this reaction to heterocyclic aldehydes is well-documented. researchgate.net

Table 2: General Scheme for Aldol Condensation to Form Imidazo[1,5-a]pyridine-Chalcone Conjugates.
AldehydeAcetophenone (Ar-CO-CH₃)Typical ConditionsProduct
This compoundAcetophenone (Ar=Ph)KOH, EtOH, 40 °C1-(Imidazo[1,5-a]pyridin-1-yl)-3-phenyl-prop-2-en-1-one
This compound4-Methoxyacetophenone (Ar=4-MeO-Ph)NaOH, EtOH, rt1-(Imidazo[1,5-a]pyridin-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one
This compound4-Chloroacetophenone (Ar=4-Cl-Ph)KOH, EtOH, rt1-(Imidazo[1,5-a]pyridin-1-yl)-3-(4-chlorophenyl)-prop-2-en-1-one

In a significant advancement for green chemistry, a catalyst-free, one-pot methodology has been developed for the synthesis of imidazo[1,5-a]pyridines using the renewable biopolymers chitin (B13524) and chitosan (B1678972) as the nitrogen source. rsc.orgrsc.org This innovative approach involves the direct interception of the nitrogen atoms from the glucosamine (B1671600) units of the chitosan/chitin backbone. rsc.org The reaction proceeds under mild, metal-free conditions, reacting an aldehyde and a pyridine ketone with chitin or chitosan in the presence of trifluoroacetic acid. scispace.com This strategy not only provides access to a broad range of 1-alkyl- and 1-arylimidazo[1,5-a]pyridines in high yields but also allows for the synthesis of previously inaccessible derivatives. rsc.orgscispace.com The use of biomass as a key reactant represents a sustainable alternative to traditional synthetic methods that rely on ammonia (B1221849) or other nitrogen sources derived from the Haber-Bosch process. rsc.org

Table 3: Catalyst-Free Synthesis of Imidazo[1,5-a]pyridines from Chitosan. rsc.orgscispace.com
Pyridine KetoneAldehydeNitrogen SourceYield (%)
2-Acetylpyridine2-MethylbenzaldehydeChitosan92
2-AcetylpyridineBenzaldehydeChitosan85
2-Benzoylpyridine4-ChlorobenzaldehydeChitosan88
2-AcetylpyridineCyclohexanecarboxaldehydeChitosan76

Oxidative Cyclization and Transannulation Processes

Oxidative cyclization and transannulation reactions are powerful strategies for the construction of the imidazo[1,5-a]pyridine ring system. rsc.org These methods often involve the formation of key C–N bonds under oxidative conditions or the rearrangement and reconstruction of a pre-existing heterocyclic ring.

Transition metals, particularly copper, play a pivotal role in catalyzing oxidative cyclization reactions to form imidazo[1,5-a]pyridines. nih.gov These reactions often utilize molecular oxygen from the air as a green and sustainable oxidant. acs.org One notable example is the Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. beilstein-journals.orgorganic-chemistry.org This process involves an intramolecular C(sp³)–H amination of an imine intermediate, which is formed in situ. beilstein-journals.org Another powerful method is the copper-catalyzed aerobic oxidative denitrogenative transannulation of pyridotriazoles with benzylamines. acs.orgnih.govacs.org This cascade reaction provides an efficient route to various imidazo[1,5-a]pyridine derivatives. acs.org The versatility of transition metal catalysis allows for a broad substrate scope and good functional group tolerance in these transformations. nih.govbeilstein-journals.org

Table 4: Examples of Transition Metal-Catalyzed Syntheses of Imidazo[1,5-a]pyridines.
Starting MaterialsCatalystOxidantReaction TypeReference
Pyridotriazole, Benzylamine (B48309)Cu(OAc)₂Air (O₂)Aerobic Oxidative Transannulation acs.orgnih.gov
2-Benzoylpyridine, BenzylamineCu(OAc)₂Air (O₂)Oxidative Dehydrogenation organic-chemistry.org
2-Picolylamines, α-Amino Acid EstersCu(OAc)₂Air (O₂)Aerobic Oxidative Amination of C(sp³)–H rsc.org
2-Benzoylpyridine, α-Amino AcidsCuI / I₂-Decarboxylative Cyclization organic-chemistry.org

Iodine-Mediated Oxidative C-N and C-C Bond Formation

Molecular iodine has been established as a versatile and environmentally benign catalyst for various organic transformations, including the synthesis of imidazo[1,5-a]pyridine derivatives. rsc.orgnih.gov These methods often proceed through oxidative C-H amination, where iodine promotes the formation of C-N bonds to construct the imidazole ring.

One notable approach involves a transition-metal-free sp3 C-H amination reaction. rsc.org This method utilizes molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org In the presence of a base like sodium acetate (NaOAc), this one-pot synthesis efficiently yields a variety of imidazo[1,5-a]pyridine derivatives. rsc.org While this methodology focuses on C-N bond formation through amination, it sets the stage for further functionalization.

Another iodine-promoted sequential reaction involves the dual oxidative Csp3–H amination of aryl methyl ketones and Csp3–H iodination of pyridin-2-ylmethylamines. rsc.org This process leads to the formation of 1-iodoimidazo[1,5-a]pyridines in moderate to good yields. rsc.org The resulting 1-iodo derivative is a valuable intermediate that can be further elaborated to introduce a carbaldehyde group at the C1 position through subsequent reactions, such as palladium-catalyzed carbonylation or metal-halogen exchange followed by formylation.

Furthermore, an efficient one-pot method for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, with iodine as a mediator. mdpi.com This reaction simultaneously constructs C-N and C-S bonds. mdpi.com Although this does not directly form a C-C bond for the carbaldehyde, it highlights iodine's role in facilitating complex cyclizations to build the core scaffold.

While direct iodine-mediated oxidative C-C bond formation to install a carbaldehyde group at the C1 position in a single step is not prominently documented, the generation of functionalized imidazo[1,5-a]pyridines through iodine catalysis provides key precursors for accessing this compound.

Table 1: Selected Examples of Iodine-Mediated Synthesis of Imidazo[1,5-a]pyridine Derivatives This table is interactive and allows for sorting and filtering of the data.

Starting Material 1 Starting Material 2 Reagent Product Yield (%) Reference
2-Pyridyl ketone Alkylamine I₂ / NaOAc 1,3-Disubstituted imidazo[1,5-a]pyridine Good rsc.org
Aryl methyl ketone Pyridin-2-ylmethylamine I₂ 1-Iodoimidazo[1,5-a]pyridine Moderate to Good rsc.org

Ritter-Type Reactions for Imidazo[1,5-a]pyridine Core Construction

The Ritter reaction, which involves the addition of a nitrile to a carbocation, has been ingeniously adapted for the synthesis of the imidazo[1,5-a]pyridine core. acs.orgorganic-chemistry.org This strategy provides a powerful route to this heterocyclic system through the formation of key C-N bonds.

A novel approach for synthesizing imidazo[1,5-a]pyridine analogs involves the intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. acs.org In this reaction, the pyridinylmethanol is converted into a stabilized carbocation in the presence of a catalyst. This carbocation is then trapped by the nitrile, leading to the formation of a nitrilium ion intermediate. Subsequent intramolecular cyclization of the nitrilium ion with the pyridine ring, followed by aromatization, affords the desired imidazo[1,5-a]pyridine product. acs.org This methodology demonstrates a broad substrate scope, accommodating a range of substituents on both the pyridinylmethanol and the nitrile. acs.org

The proposed mechanism for this transformation begins with the generation of a benzylic carbocation from the pyridinylmethanol, facilitated by a catalytic system. acs.org The nucleophilic attack by the nitrile on this carbocation forms the critical nitrilium ion. This intermediate then undergoes an intramolecular cyclization, where the pyridine nitrogen acts as the nucleophile, followed by a rearomatization step to yield the final product. acs.org

An effective catalytic system for the aforementioned Ritter-type reaction utilizes a combination of Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-Toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.gov Bi(OTf)₃ is a highly efficient Lewis acid catalyst for generating benzylic cations from benzylic alcohols. acs.orgscirp.org When used in conjunction with p-TsOH, this system promotes the formation of the imidazo[1,5-a]pyridine core in yields ranging from moderate to excellent. acs.org

Optimization studies have shown that the combination of 5 mol % of Bi(OTf)₃ and 5.0 equivalents of p-TsOH provides improved yields of the desired product. acs.org The crucial role of Bi(OTf)₃ is demonstrated by a significant decrease in product yield when the reaction is conducted with p-TsOH alone. acs.org This catalytic system has been successfully applied to a variety of substrates, showcasing its versatility. acs.org

Table 2: Substrate Scope for the Bi(OTf)₃/p-TsOH Catalyzed Ritter-Type Synthesis of Imidazo[1,5-a]pyridines This table is interactive and allows for sorting and filtering of the data.

Pyridinylmethanol Derivative Nitrile Derivative Yield (%) Reference
(Pyridin-2-yl)methanol Acetonitrile (B52724) 97 acs.org
(6-Methylpyridin-2-yl)methanol Acetonitrile 85 acs.org
(6-Bromopyridin-2-yl)methanol Acetonitrile 81 acs.org
(Pyridin-2-yl)methanol Benzonitrile 95 acs.org
(Pyridin-2-yl)methanol 4-Methoxybenzonitrile 92 acs.org

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering a green alternative to conventional methods by minimizing the use of hazardous reagents. rsc.org This approach has been successfully applied to the synthesis of functionalized imidazo[1,5-a]pyridines.

An innovative electrochemical method allows for the three-component synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org In this process, NH₄SCN serves a dual role as both an electrolyte and, unexpectedly, as a source of cyanide (CN⁻). rsc.org This is in contrast to its typical role as a thiocyanating agent in electrochemical reactions. rsc.org The electrosynthesis is conducted under constant current conditions in an undivided electrochemical cell. rsc.org

The reaction likely proceeds through the electrochemical oxidation of the thiocyanate anion (SCN⁻) to generate a cyanating species. rsc.org This species then adds to the C=N bond of the imine, which is formed in situ from the condensation of pyridine-2-carboxaldehyde and an amine. rsc.org This is followed by a cascade of oxidation and cyclization steps to construct the final 1-cyano-imidazo[1,5-a]pyridine product. rsc.org

The subsequent steps in the electrochemical cascade reaction are believed to involve either a Dimethyl sulfoxide (B87167) (DMSO)-mediated or a Shono-type anodic oxidation. rsc.org In these processes, the intermediate formed after the addition of the cyanide species undergoes an anodic oxidation to facilitate the cyclization and formation of the imidazo[1,5-a]pyridine ring system. rsc.orgnih.gov

This electrochemical approach combines two key anodic processes in a single operation: the generation of the cyanide anion from thiocyanate and the oxidative construction of the heterocyclic core. rsc.org This efficient cascade reaction provides access to a variety of 1-cyano-imidazo[1,5-a]pyridines in good yields. rsc.org The resulting 1-cyano derivatives are valuable precursors that can be hydrolyzed to afford the corresponding this compound.

Table 3: Examples of Electrochemically Synthesized 1-Cyano-Imidazo[1,5-a]pyridines This table is interactive and allows for sorting and filtering of the data.

Pyridine-2-carboxaldehyde Amine Product Yield (%) Reference
Pyridine-2-carboxaldehyde Benzylamine 1-Cyano-3-phenylimidazo[1,5-a]pyridine 85 rsc.org
Pyridine-2-carboxaldehyde 4-Methylbenzylamine 1-Cyano-3-(p-tolyl)imidazo[1,5-a]pyridine 82 rsc.org
Pyridine-2-carboxaldehyde 4-Methoxybenzylamine 1-Cyano-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine 88 rsc.org

Derivatization of this compound

The aldehyde functional group at the 1-position of the imidazo[1,5-a]pyridine core is a reactive handle for a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, leading to new compounds with potentially enhanced properties.

Formation of Hydrazones and Schiff Bases

The condensation reaction between an aldehyde and a primary amine or hydrazine (B178648) derivative is a fundamental method for the formation of imines (Schiff bases) and hydrazones, respectively. ijcce.ac.ir These reactions are typically straightforward and proceed with high efficiency.

The synthesis of hydrazones from this compound involves its reaction with various substituted hydrazides. nih.govresearchgate.net This reaction is generally carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid. The resulting hydrazones are often crystalline solids and can be purified by recrystallization. The general reaction scheme is depicted below:

Scheme 1: Synthesis of Hydrazones from this compound

Similarly, Schiff bases are synthesized by the condensation of this compound with a variety of primary amines. researchgate.net The reaction conditions are comparable to those for hydrazone formation, often involving refluxing in an alcoholic solvent.

Table 1: Examples of Synthesized Hydrazones and Schiff Bases

EntryReactantProductReaction Conditions
1Isonicotinic hydrazideN'-[(Imidazo[1,5-a]pyridin-1-yl)methylidene]isonicotinohydrazideEthanol, reflux
2BenzohydrazideN'-[(Imidazo[1,5-a]pyridin-1-yl)methylidene]benzohydrazideEthanol, reflux
3AnilineN-(Imidazo[1,5-a]pyridin-1-ylmethylidene)anilineMethanol, reflux
44-MethoxyanilineN-(Imidazo[1,5-a]pyridin-1-ylmethylidene)-4-methoxyanilineMethanol, reflux

These derivatives are of significant interest due to their wide range of biological activities and their use as ligands in coordination chemistry. researchgate.net

Reactions with Acetophenones for Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with an acetophenone. nih.gov

The reaction of this compound with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent yields the corresponding chalcone derivatives. uobaghdad.edu.iqacs.org The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.

Scheme 2: Synthesis of Chalcone Derivatives

Table 2: Synthesis of Chalcone Derivatives from this compound

EntryAcetophenone DerivativeProductBaseSolvent
1Acetophenone(E)-3-(Imidazo[1,5-a]pyridin-1-yl)-1-phenylprop-2-en-1-oneNaOHEthanol
24-Methoxyacetophenone(E)-3-(Imidazo[1,5-a]pyridin-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-oneKOHMethanol
34-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(Imidazo[1,5-a]pyridin-1-yl)prop-2-en-1-oneNaOHEthanol
42,4-Dihydroxyacetophenone(E)-3-(Imidazo[1,5-a]pyridin-1-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-oneNaOHEthanol

The synthesized chalcones can be further modified to create a variety of heterocyclic systems.

Functionalization with Long-Alkyl Chains

The introduction of long-alkyl chains to heterocyclic cores can significantly impact their physicochemical properties, such as solubility and film-forming capabilities, which is particularly relevant for applications in materials science, like organic light-emitting diodes (OLEDs). mdpi.com While direct functionalization of this compound with long-alkyl chains is not extensively documented, analogous C-H functionalization strategies on the imidazo[1,5-a]pyridine ring system provide a basis for potential synthetic routes. nih.govnih.govresearchgate.net

One approach involves the synthesis of imidazo[1,5-a]pyridine derivatives bearing long alkyl chains at other positions, which can then be subjected to formylation at the 1-position. For instance, pyridyl ketones functionalized with long alkyl chains can be synthesized via the reaction of 2-cyanopyridine (B140075) with a Grignard reagent derived from a long-chain 1-bromoalkane. mdpi.com These functionalized pyridyl ketones can then be used to construct the imidazo[1,5-a]pyridine ring system, which could subsequently be formylated.

A hypothetical route for the introduction of long-alkyl chains could involve a multi-step synthesis starting from a precursor amenable to both alkylation and subsequent elaboration to the target carbaldehyde.

Table 3: Potential Precursors for Long-Alkyl Chain Functionalization

PrecursorAlkylation StrategySubsequent Formylation
3-Bromoimidazo[1,5-a]pyridineSuzuki or Negishi coupling with alkylboronic acids or alkylzinc reagentsLithiation followed by quenching with DMF
Imidazo[1,5-a]pyridineFriedel-Crafts acylation with a long-chain acyl chloride followed by reductionVilsmeier-Haack reaction

These strategies highlight the potential for creating novel this compound derivatives with tailored properties for specific applications.

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Reaction Mechanisms of Imidazo[1,5-a]pyridine (B1214698) Formation

The construction of the fused N-heterocyclic system of imidazo[1,5-a]pyridine can be achieved through several mechanistic routes, including those involving ionic intermediates and radical pathways.

The Ritter reaction offers a powerful method for the synthesis of N-alkyl amides and has been adapted for the construction of heterocyclic systems like imidazo[1,5-a]pyridines. wikipedia.org This reaction type proceeds through the generation of a carbocation, which is then trapped by a nitrile. missouri.eduorganic-chemistry.org

In a proposed mechanism for the synthesis of imidazo[1,5-a]pyridine analogs, the reaction is initiated by the formation of a benzylic carbocation from a corresponding alcohol, facilitated by a catalyst system such as Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH). acs.orgacs.org This highly electrophilic carbocation intermediate is then attacked by the nucleophilic nitrogen atom of a nitrile. This addition results in the formation of a key nitrilium ion intermediate. wikipedia.orgorganic-chemistry.orgacs.org The final step involves an intramolecular cyclization where the pyridine (B92270) nitrogen attacks the electrophilic carbon of the nitrilium ion, followed by a rearomatization step (deprotonation) to yield the stable imidazo[1,5-a]pyridine ring system. acs.org

A competing pathway can occur where the nitrilium ion is intercepted by a nucleophilic solvent (like an alcohol) or water during work-up, leading to the formation of an amide byproduct instead of the desired heterocyclic product. acs.org

Table 1: Key Intermediates in Ritter-Type Synthesis of Imidazo[1,5-a]pyridines

Intermediate Description Role in Mechanism
Carbocation A positively charged carbon atom generated from an alcohol or alkene in strong acid. Initial electrophile that reacts with the nitrile. organic-chemistry.org

| Nitrilium Ion | A species with a C≡N⁺R functional group, formed after the carbocation adds to the nitrile. | Key intermediate that undergoes intramolecular cyclization. wikipedia.orgacs.org |

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions, often proceeding through radical intermediates. While much of the research has focused on the functionalization of the related Imidazo[1,2-a]pyridine (B132010) scaffold, the mechanistic principles are relevant. mdpi.comrsc.org

In a typical photoredox cycle, a photocatalyst, upon absorbing visible light, becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate to generate a radical ion. nih.gov For instance, in the trifluoromethylation of imidazo[1,2-a]pyridines, a photocatalyst generates a CF₃ radical. mdpi.com This highly reactive radical then adds to the electron-rich imidazopyridine ring, forming a radical intermediate. A subsequent oxidation and deprotonation step then yields the final functionalized product. mdpi.com

The formation of the imidazo[1,5-a]pyridine ring itself can be envisioned through similar radical cascade annulations. For example, a β-oxyvinyl radical could be generated from the addition of a photocatalytically generated pyridine N-oxy radical to a carbon-carbon triple bond in an enyne system. nih.gov This vinyl radical could then undergo an intramolecular cyclization, ultimately leading to a fused heterocyclic system after a series of steps. The radical nature of these transformations is often confirmed through experiments with radical scavengers like TEMPO, which inhibit the reaction. nih.gov

Imines and related enamine species are common and crucial intermediates in the synthesis of imidazo[1,5-a]pyridines. nih.govresearchgate.net These intermediates are typically formed in situ from the condensation of an amine and a carbonyl compound.

One pathway involves the reaction of 2-(aminomethyl)pyridine with a suitable electrophile. For instance, reaction with electrophilically activated nitroalkanes can lead to an amidinium species, which is well-suited for a 5-exo-trig cyclization involving the pyridine ring's "masked imine" character, ultimately forming the imidazo[1,5-a]pyridine core after elimination. beilstein-journals.orgnih.gov

In other syntheses, an imine is formed by the condensation of an aldehyde (e.g., benzaldehyde) and 2-picolylamine. researchgate.net The subsequent cyclization can be promoted by a metal cation like Fe²⁺. The proposed mechanism suggests that the metal coordinates to the imine and the pyridine nitrogen, facilitating an oxidative cyclization process to form the fused ring system. researchgate.net Similarly, a condensation reaction between a β-ketoester and a 2-aminopyridine (B139424) can generate an enamine intermediate. This enamine can then react with a bromine radical (generated via photoredox catalysis), leading to an α-bromo ketone that undergoes intramolecular cyclization to form the product. nih.gov

Mechanisms of Functionalization Reactions

Once the Imidazo[1,5-a]pyridine-1-carbaldehyde core is formed, the aldehyde group serves as a versatile handle for further chemical transformations.

The aldehyde functional group of this compound is a prime candidate for aldol (B89426) condensation reactions to form chalcones, which are α,β-unsaturated ketones. tsijournals.comencyclopedia.pub The Claisen-Schmidt condensation, a variation of the aldol condensation, occurs between an aldehyde (in this case, this compound) and a ketone (such as acetophenone) in the presence of a base (e.g., NaOH). tsijournals.comacs.org

The mechanism proceeds as follows:

Enolate Formation : The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile. youtube.com

Nucleophilic Attack : The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in an alkoxide intermediate (an aldolate). tsijournals.comyoutube.com

Protonation : The alkoxide is protonated by a solvent molecule (e.g., ethanol (B145695) or water), yielding a β-hydroxy ketone, which is the initial aldol addition product. youtube.com

Dehydration : Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate, which then eliminates the β-hydroxyl group as a hydroxide (B78521) ion. This elimination step is often spontaneous and is driven by the formation of a stable, conjugated π-system, resulting in the final chalcone (B49325) product. youtube.comrsc.org

Table 2: Stages of Chalcone Formation via Aldol Condensation

Stage Key Transformation Intermediate/Product
1. Enolate Formation Deprotonation of the ketone at the α-carbon. Enolate Ion
2. Nucleophilic Attack Enolate attacks the aldehyde carbonyl carbon. Alkoxide Intermediate
3. Protonation Alkoxide is protonated by the solvent. β-Hydroxy Ketone

| 4. Dehydration | Elimination of a water molecule. | Chalcone (α,β-Unsaturated Ketone) |

Electrochemical synthesis represents a sustainable and efficient method for the functionalization of heterocyclic compounds, including imidazo[1,5-a]pyridines, by using electrons as traceless reagents. nih.govresearchgate.net

One electrochemical approach involves a tandem sp³(C–H) double amination to directly synthesize 3-acyl-functionalized imidazo[1,5-a]pyridines in a single step. nih.gov This method avoids traditional multi-step syntheses. The reaction uses an ammonium (B1175870) iodide (NH₄I) as a redox mediator. The proposed pathway involves the anodic oxidation of the iodide ion to generate an iodonium (B1229267) ion or related species, which facilitates the C-H activation and subsequent amination steps.

Another electrochemical method enables the synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org In this cascade process, ammonium thiocyanate (B1210189) (NH₄SCN) serves not only as the electrolyte but also as the source of the cyanide group. The mechanism involves the electrochemical oxidation of the thiocyanate anion to generate a [CN] species. This species then participates in a three-component reaction with an imine, which is formed in situ from pyridine-2-carboxaldehyde and an amine. The reaction proceeds through the addition of the cyanide to the C=N bond of the imine, followed by a cascade of anodic oxidation and cyclization to yield the final product. rsc.org

Influence of Reaction Conditions on Mechanism and Selectivity in the Synthesis of this compound

The synthesis of the imidazo[1,5-a]pyridine core and its subsequent functionalization to yield this compound is highly sensitive to reaction conditions. The selection of catalysts, additives, solvents, temperature, and reactant stoichiometry critically influences the reaction mechanism, rate, yield, and the selectivity towards the desired product. Mechanistic pathways often involve complex sequences such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org

Effect of Catalysts and Additives

The choice of catalyst is pivotal in directing the reaction pathway for the formation of the imidazo[1,5-a]pyridine skeleton. Both metal-based and metal-free catalytic systems have been developed, often in conjunction with specific additives like oxidants to facilitate key mechanistic steps.

Research has shown that various copper and iron catalysts are effective. For instance, a copper(I)-catalyzed transannulation of N-heteroaryl aldehydes with alkylamines proceeds via a C(sp³)-H amination, utilizing oxygen as the sole oxidant to provide multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) affords 1,3-diarylated imidazo[1,5-a]pyridines through a condensation-amination-oxidative dehydrogenation process with O₂ as a clean oxidant. organic-chemistry.org Iron catalysts have also been employed for efficient C-H amination to construct the fused imidazole (B134444) ring system, with water as the only byproduct. organic-chemistry.org

In some synthetic approaches, the specific nature of the metal cation is crucial for the reaction to proceed at all. The formation of certain imidazo[1,5-a]pyridine derivatives was found to be dependent on the presence of Fe²⁺ ions, which influence the complex reaction sequence.

Beyond transition metals, other additives and catalysts play a significant role. Molecular iodine (I₂) can mediate transition-metal-free sp³ C-H amination for the synthesis of the imidazo[1,5-a]pyridine ring from 2-pyridyl ketones and alkylamines. rsc.org In other routes, BF₃·Et₂O has been used as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org The Vilsmeier-Haack reaction, a key method for introducing the carbaldehyde group onto the pre-formed imidazo[1,5-a]pyridine ring, utilizes a specific reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov This electrophilic iminium salt is the active agent that formylates the electron-rich heterocyclic core. nih.govorganic-chemistry.org

Table 1: Influence of Catalysts and Additives on Imidazo[1,5-a]pyridine Synthesis

Catalyst/AdditiveReactantsReaction TypeKey Mechanistic RoleReference
Copper(I) / O₂N-heteroaryl aldehydes, AlkylaminesTransannulation / C-H AminationCatalyzes aerobic oxidative coupling. organic-chemistry.org
Copper(II) / O₂Pyridine ketone, BenzylamineTandem Condensation-AminationFacilitates oxidative dehydrogenation. organic-chemistry.org
Iron Catalyst(Not specified)C-H AminationEnables amination with water as the only byproduct. organic-chemistry.org
Iodine (I₂)2-Pyridyl ketones, AlkylaminesOxidative Annulation / C-H AminationMediates C-N bond formation in a metal-free system. rsc.org
BF₃·Et₂OPyridotriazoles, NitrilesDenitrogenative TransannulationCatalyzes ring transformation under metal-free conditions. organic-chemistry.org
POCl₃/DMF (Vilsmeier Reagent)Imidazo[1,5-a]pyridineElectrophilic FormylationGenerates the electrophilic iminium salt for adding the -CHO group. nih.gov

Solvent Effects and Temperature Optimization

Solvent selection and temperature are critical parameters that can dramatically affect reaction rates, yields, and mechanistic pathways. The synthesis of imidazo[1,5-a]pyridines has been performed under a range of conditions, from ambient temperature to elevated heating, in various solvent media.

For three-component coupling reactions that produce imidazo[1,5-a]pyridinium ions, polar solvents generally provide excellent reactivity. organic-chemistry.org In one specific one-pot, three-component synthesis of imidazo[1,5-a]pyridines, acetic acid was found to be the optimal solvent when using microwave irradiation. semanticscholar.org The use of solvents like anisole (B1667542) has been noted in iron-catalyzed C-H amination reactions, highlighting it as a greener solvent choice. organic-chemistry.org The combination of solvents can also be crucial; for instance, a mix of dichlorobenzene and dichloroethane was found to be critical for achieving quantitative yields in the BF₃·Et₂O-catalyzed transannulation reaction. organic-chemistry.org

Temperature optimization is highly dependent on the specific reaction. While some modern synthetic methods aim for mild or ambient conditions, many classical and multi-component reactions require heat to overcome activation barriers. organic-chemistry.org For example, a one-pot condensation of a pyridyl ketone, an aldehyde, and ammonium acetate (B1210297) proceeds efficiently under microwave irradiation, which significantly shortens the reaction time compared to conventional heating. semanticscholar.org Other cyclization reactions, such as those using nitroalkanes activated in polyphosphoric acid (PPA), are noted to require relatively harsh reaction conditions to proceed. beilstein-journals.org

Table 2: Solvent and Temperature Effects in Imidazo[1,5-a]pyridine Synthesis

Reaction TypeSolventTemperature/ConditionsEffect on ReactionReference
Three-Component CouplingPolar SolventsMild ConditionsGenerally provides high reactivity and yields for pyridinium (B92312) ion formation. organic-chemistry.org
One-Pot Three-Component CondensationAcetic Acid (HOAc)Microwave Irradiation (3 min)Determined to be the optimal solvent for this rapid synthesis. semanticscholar.org
Iron-Catalyzed C-H AminationAnisole(Not specified)Serves as an effective and environmentally preferable solvent. organic-chemistry.org
Denitrogenative TransannulationDichlorobenzene-Dichloroethane mix(Not specified)Solvent combination is crucial for achieving quantitative yields. organic-chemistry.org
Cyclization with Activated NitroalkanesPolyphosphoric Acid (PPA)Harsh ConditionsRequired for the activation and subsequent cyclization to occur. beilstein-journals.org

Stoichiometry Control in Multi-step Syntheses

In multi-step and multi-component syntheses, controlling the stoichiometry of reactants is essential for maximizing the yield of the desired product while minimizing the formation of side products and intermediates. The precise ratio of reagents can influence which mechanistic pathway is favored and ensure that each step of a cascade or one-pot reaction proceeds efficiently.

For the synthesis of the core imidazo[1,5-a]pyridine ring system, a one-pot, three-component condensation provides a clear example of stoichiometric control. In a reported procedure, a pyridyl ketone, an aromatic aldehyde, and ammonium acetate are reacted in the presence of a catalyst. semanticscholar.org The optimized stoichiometry for this reaction was found to be a 1:2:6 molar ratio of pyridyl ketone to aldehyde to ammonium acetate. semanticscholar.org The significant excess of ammonium acetate, which serves as the nitrogen source for the imidazole ring, and the twofold excess of the aldehyde component are crucial for driving the reaction equilibrium towards the formation of the final fused heterocyclic product in high yield. semanticscholar.org

Following the creation of the imidazo[1,5-a]pyridine core, a subsequent formylation step is required to produce this compound. This is commonly achieved via the Vilsmeier-Haack reaction. researchgate.netresearchgate.net The Vilsmeier reagent is generated in situ from a phosphoryl halide, such as phosphorus oxychloride (POCl₃), and a substituted amide, typically N,N-dimethylformamide (DMF). In these reactions, the Vilsmeier reagent is almost always used in stoichiometric excess to ensure complete conversion of the starting material, as it is consumed during the electrophilic substitution and subsequent hydrolysis steps. Precise control over the amount of the reagent can be important for selectivity, especially in substrates with multiple potential sites for formylation.

Advanced Spectroscopic and Structural Analysis of Imidazo 1,5 a Pyridine 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of Imidazo[1,5-a]pyridine-1-carbaldehyde in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

The ¹H NMR spectrum of an Imidazo[1,5-a]pyridine (B1214698) derivative provides key information based on chemical shifts, signal multiplicities (splitting patterns), and integration values. For the parent compound, this compound, a distinct singlet corresponding to the aldehyde proton (CHO) would be expected at a downfield chemical shift, typically in the range of 9-10 ppm. The protons on the fused heterocyclic core would appear in the aromatic region (typically 7-9 ppm), with their specific shifts and coupling constants revealing their positions relative to one another and the nitrogen atoms.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group would produce a characteristic signal in the highly deshielded region of the spectrum (180-200 ppm). The sp²-hybridized carbons of the imidazo[1,5-a]pyridine ring system appear in the 110-160 ppm range. The exact chemical shifts are influenced by the electron-withdrawing or -donating effects of the substituents.

For example, in studies of various pyridylimidazo[1,5-a]pyridine derivatives, the aromatic protons on the imidazo[1,5-a]pyridine core are observed, and their patterns are retained upon chemical modifications like quaternization, confirming the stability of the core structure. tum.de

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Imidazo[1,5-a]pyridine Derivatives Note: This table presents typical data for derivatives to illustrate the application of NMR. Specific values for the unsubstituted carbaldehyde may vary.

Atom/Group Technique Typical Chemical Shift (δ) / ppm Observed Multiplicity
Aldehyde Proton (CHO)¹H NMR9.0 - 10.0Singlet (s)
Pyridine (B92270) Ring Protons¹H NMR7.0 - 9.0Doublets (d), Triplets (t), Multiplets (m)
Imidazole (B134444) Ring Protons¹H NMR7.5 - 8.5Singlets (s), Doublets (d)
Aldehyde Carbon (CHO)¹³C NMR180 - 200N/A
Fused Ring Carbons¹³C NMR110 - 160N/A

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, a 2D ¹H-¹H COSY spectrum of a derivative would show cross-peaks connecting the signals of adjacent protons on the pyridine ring, allowing for unambiguous assignment of their positions. tum.de

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

These advanced methods are crucial in confirming the structure of novel, highly substituted imidazo[1,5-a]pyridine derivatives synthesized for applications in materials science and medicinal chemistry. tum.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to determine its elemental composition with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆N₂O), the theoretical monoisotopic mass is 146.04802 Da. uni.lu HRMS analysis, often using an electrospray ionization (ESI) source, would aim to detect the protonated molecule [M+H]⁺ at m/z 147.05530. uni.lu The close agreement between the measured mass and the calculated mass confirms the elemental composition and rules out other potential formulas. This technique has been successfully applied to characterize various imidazo[1,5-a]pyridine-based fluorescent probes. researchgate.net

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Ion Formula Calculated m/z
[M+H]⁺C₈H₇N₂O⁺147.05530
[M+Na]⁺C₈H₆N₂NaO⁺169.03724
[M+K]⁺C₈H₆KN₂O⁺185.01118
[M+NH₄]⁺C₈H₁₀N₃O⁺164.08184

Data sourced from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of synthesized this compound, an LC system (such as an Agilent 1100 HPLC) separates the target compound from any starting materials, by-products, or other impurities. researchgate.net The eluent is then introduced into the mass spectrometer, typically via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, such as the protonated molecule [M+H]⁺. The mass spectrometer then confirms the molecular weight of the compound in the main peak of the chromatogram, providing simultaneous confirmation of both purity and identity. researchgate.net

X-ray Crystallography

While NMR provides the structure in solution and MS gives the molecular formula, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

Although a specific crystal structure for this compound is not publicly documented, analysis of its derivatives provides significant insight into the core structure. Studies on compounds like 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salts have revealed key structural features. nih.govresearchgate.net

Key findings from crystallographic analyses of imidazo[1,5-a]pyridine derivatives include:

Planarity: The fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar, with very small dihedral angles between them (e.g., 0.78 to 0.89°). nih.govresearchgate.net

Substituent Orientation: The pendant rings or substituent groups attached to the core are twisted with respect to the plane of the fused system. For example, a pyridyl ring substituent was found to be twisted by approximately 36°. nih.govresearchgate.net

Bond Lengths: Precise bond lengths confirm the nature of the chemical bonds. For instance, in an imidazo[1,5-a]pyridin-3(2H)-one derivative, the C=O bond length was measured at 1.235(3) Å, confirming its double bond character. lew.roresearchgate.net

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice. In the case of the pyridinium salt, weak π–π stacking interactions were observed between the six-membered rings of adjacent cations, with ring-centroid distances of approximately 3.56 Å. nih.gov

This level of detailed structural information is critical for understanding structure-property relationships and for rational drug design.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For the imidazo[1,5-a]pyridine scaffold, this technique provides precise information on the geometry of the fused ring system, the conformation of substituents, and the nature of intermolecular interactions in the solid state.

Analysis of Bond Lengths, Angles, and Torsion Angles

The precise data obtained from SCXRD allows for a detailed analysis of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's electronic structure and reactivity. In the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aldehyde oxygen atom is nearly coplanar with the fused ring system, as indicated by the N1—C2—C9=O10 torsion angle of 4.15 (17)°. iucr.org This planarity can have significant implications for the molecule's conjugation and electronic properties.

Detailed bond length information from derivatives provides insight into the bonding within the imidazo[1,5-a]pyridine core. The table below presents selected bond lengths for a related derivative, showcasing typical values for this class of compounds.

Table 1: Selected Bond Lengths for an Imidazo[1,2-a]pyridine (B132010) Derivative

Bond Length (Å)
C2-N1 1.383(2)
C2-C3 1.445(3)
C8A-N4 1.381(2)
C5-C6 1.369(3)
C7-C8 1.371(3)

Data is for a representative imidazo[1,2-a]pyridine derivative and is intended to be illustrative.

These structural parameters are invaluable for benchmarking computational models and for developing a deeper understanding of structure-property relationships within the imidazo[1,5-a]pyridine family.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the aldehyde group and the fused aromatic rings.

While the specific FT-IR spectrum for this compound is not detailed in the available literature, studies on the related imidazo[1,2-a]pyridine system provide a basis for assigning the expected vibrational modes. researchgate.net The key vibrational signatures would include the C=O stretching of the carbaldehyde group, typically found in the region of 1680-1715 cm⁻¹, and the C=N and C=C stretching vibrations of the imidazo[1,5-a]pyridine ring system, which are expected in the 1400-1650 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O stretch 1680 - 1715
Aldehyde C-H stretch 2810 - 2850 and 2710 - 2750
Aromatic Ring C=C / C=N stretch 1400 - 1650
Aromatic Ring C-H stretch 3000 - 3100
Aromatic Ring C-H bend (out-of-plane) 690 - 900

These are general expected ranges and can vary based on the specific molecular environment.

Electronic Spectroscopy and Optical Properties

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,5-a]pyridine derivatives are known to exhibit characteristic absorption spectra, typically featuring multiple bands corresponding to π–π* and intramolecular charge transfer (ICT) transitions. researchgate.netrsc.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the heterocyclic core and the polarity of the solvent.

For many imidazo[1,5-a]pyridine derivatives, the absorption spectra show two main bands. nih.gov A higher energy band is often attributed to π–π* transitions within the aromatic system, while a lower energy band can be associated with ICT, especially when electron-donating and electron-withdrawing groups are present. For example, studies on related compounds show absorption maxima that can be tuned across the near-UV and visible regions. researchgate.net

Table 3: Illustrative UV-Visible Absorption Maxima for Imidazo[1,5-a]pyridine Derivatives

Derivative Solvent λmax (nm) Type of Transition
1,3-diphenyl derivative Toluene (B28343) ~320, ~380 π–π* / ICT
1-pyridyl, 3-phenyl derivative Toluene ~325, ~385 π–π* / ICT

Data is for representative derivatives and illustrates general absorption characteristics.

Fluorescence Spectroscopy for Luminescence Properties

Many imidazo[1,5-a]pyridine derivatives exhibit fluorescence, making them interesting candidates for applications in materials science and bioimaging. nih.govchemimpex.com Fluorescence spectroscopy reveals the emission properties of a molecule after it has been excited by absorbing light. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the luminescence of these compounds.

The emission properties are highly dependent on the molecular structure and the surrounding environment. rsc.org For instance, the introduction of different substituents can tune the emission color from blue to greenish-yellow. rsc.orgresearchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is often large for this class of compounds, which is a desirable property for fluorescent probes. nih.gov

Table 4: Representative Fluorescence Emission Data for Imidazo[1,5-a]pyridine Derivatives

Derivative Solvent Excitation λ (nm) Emission λmax (nm) Quantum Yield (ΦF)
1,3-diphenyl derivative Toluene ~380 ~480 ~0.12
1,3-di(pyridin-2-yl) derivative Toluene ~385 ~475 ~0.38
BPy-FL (a D-π-A derivative) THF - 458 -
BPy-FL (solid state) - - 510 0.93

Data is for representative derivatives and is intended to showcase the range of luminescent properties.

The significant research into the fluorescence of imidazo[1,5-a]pyridine derivatives highlights their potential as versatile fluorophores with tunable optical properties. researchgate.net

Quantum Yield Measurements

Detailed experimental data on the quantum yield of this compound and its specific derivatives are not extensively available in the reviewed literature. However, broader studies on the imidazo[1,5-a]pyridine scaffold provide insights into the photophysical properties of this class of compounds.

Research on various imidazo[1,5-a]pyridine derivatives has shown that their quantum yields are highly sensitive to the nature and position of substituents on the heterocyclic core. For instance, a series of 1,3-substituted imidazo[1,5-a]pyridine derivatives demonstrated a wide range of quantum yields, from as low as 2% to as high as 44% in acetonitrile (B52724). unito.it This significant variation underscores the strong dependence of emission properties on the chemical structure. unito.it

The introduction of different functional groups can dramatically alter the quantum yield. For example, the strategic placement of a carboxylic group and the extension of the π-system through aryl substitutions have been shown to modulate the emission efficiency. unito.it In some cases, the presence of a pyridinyl substituent has been observed to enhance the quantum yield of the imidazo[1,5-a]pyridine core. mdpi.comnih.gov For instance, a symmetric dipyridil analog exhibited a quantum yield of 0.38, which was significantly higher than its diphenyl analog (0.12). nih.gov

Furthermore, the solvent environment can also influence the quantum yield of these compounds. While some derivatives show relatively stable emission quantum yields across different solvents, others can exhibit noticeable changes. For a series of new water-soluble derivatives, the emission quantum yield remained largely unchanged in aqueous solution compared to acetonitrile for some compounds, while it decreased for others. unito.it

A summary of quantum yields for various imidazo[1,5-a]pyridine derivatives from the literature is presented below to illustrate the range of observed efficiencies.

Compound TypeSolventQuantum Yield (Φ)
1,3-substituted imidazo[1,5-a]pyridine derivative 3Acetonitrile0.02
1,3-substituted imidazo[1,5-a]pyridine derivative 4Acetonitrile0.13
1,3-substituted imidazo[1,5-a]pyridine derivative 5Acetonitrile0.38
1,3-substituted imidazo[1,5-a]pyridine derivative 6Acetonitrile0.44
Diphenyl substituted imidazo[1,5-a]pyridine 2Toluene0.12
Asymmetrical pyridinyl-phenyl imidazo[1,5-a]pyridine 3Toluene0.18
Dipyridil substituted imidazo[1,5-a]pyridine 4Toluene0.38
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridineDichloromethane0.19
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinolineChloroform0.48

This table presents data for various derivatives of the imidazo[1,5-a]pyridine scaffold to provide context, as specific data for this compound was not available in the reviewed sources.

Stokes Shift Analysis

Imidazo[1,5-a]pyridine derivatives are frequently noted for exhibiting large Stokes shifts, a desirable characteristic for applications in fluorescence imaging and optoelectronics. mdpi.comresearchgate.netresearchgate.net The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, indicates the energy lost to non-radiative processes between excitation and emission. A large Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

While specific numerical values for the Stokes shift of this compound are not detailed in the available literature, studies on related derivatives consistently highlight this feature. For example, some imidazo[1,5-a]pyridine-based fluorophores have been reported to exhibit Stokes shifts greater than 5000 cm⁻¹. mdpi.comnih.gov This significant shift is often attributed to the intramolecular charge transfer (ICT) character of the excited state. researchgate.net

The magnitude of the Stokes shift can be tuned by modifying the chemical structure of the imidazo[1,5-a]pyridine core. For instance, the introduction of donor-acceptor moieties can enhance the ICT process, leading to larger Stokes shifts. One study on donor-π-acceptor push-pull fluorophores based on a 1,3-diphenylimidazo[1,5-a]pyridine donor reported a large Stokes shift of approximately 7000 cm⁻¹. rsc.org

In another example, a fluorescent probe based on the imidazo[1,5-a]pyridine scaffold designed for sulfite (B76179) detection exhibited a large Stokes shift of 174 nm. nih.gov An even more substantial, ultra-large Stokes shift of 460 nm was achieved in a FRET-based near-infrared probe utilizing an imidazo[1,5-a]pyridine donor. mdpi.com

The table below summarizes the Stokes shifts observed for several imidazo[1,5-a]pyridine derivatives, illustrating the characteristic large shifts for this class of compounds.

Compound TypeStokes Shift (nm)Stokes Shift (cm⁻¹)
General Imidazo[1,5-a]pyridine derivatives100-150>5000
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine79-
Imidazo[1,5-a]quinoline derivatives~124-
Imidazo[5,1-a]isoquinoline derivatives~85-
D–π–A push–pull fluorophores-~7000
IPY-SO₂ probe174-
IPB-RL-1 NIR probe460-

This table presents data for various derivatives of the imidazo[1,5-a]pyridine scaffold to provide context, as specific data for this compound was not available in the reviewed sources.

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General discussions in the literature confirm that derivatives of imidazo[1,5-a]pyridine are investigated for various therapeutic applications, and these investigations often involve computational analyses to understand their electronic properties and binding interactions with biological targets. However, specific values for geometry optimization, frontier molecular orbitals, molecular electrostatic potential, excitation energies, and detailed ligand-target interactions for "this compound" itself are not provided in the available resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline with detailed research findings and data tables as requested. The necessary primary research data for "this compound" is not present in the accessed scientific literature.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on Imidazo[1,5-a]pyridine-1-carbaldehyde are not prevalent in the reviewed literature, the technique is widely applied to the broader class of imidazopyridines and related heterocyclic compounds to understand their behavior in biological systems. These simulations provide critical insights into how these molecules interact with protein targets, the stability of the resulting complexes, and the conformational changes that occur upon binding.

MD simulations for imidazopyridine derivatives are typically performed to:

Assess Binding Stability: By simulating the ligand-protein complex in a dynamic, solvated environment, researchers can evaluate the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to ensure the complex remains stable.

Characterize Ligand-Protein Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that mediate binding. The frequency and duration of these interactions can be tracked throughout the simulation, highlighting the key residues responsible for anchoring the ligand in the binding pocket. researchgate.netnih.gov

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its receptor, providing a more accurate prediction of binding affinity than docking scores alone.

The insights from MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor recognition process, which is fundamental for structure-based drug design. researchgate.net

MD Simulation ApplicationKey Insights ProvidedCommonly Analyzed Parameters
Binding Pose StabilityConfirms if the docked conformation of the ligand is stable within the protein's binding site over time.Root-Mean-Square Deviation (RMSD)
Interaction AnalysisIdentifies key amino acid residues and specific interactions (H-bonds, hydrophobic contacts) crucial for binding.Hydrogen bond analysis, interaction frequency plots
Conformational DynamicsReveals how the ligand and protein adapt their shapes to fit each other.Root-Mean-Square Fluctuation (RMSF)
Binding Free Energy CalculationProvides a quantitative estimate of the binding affinity.MM/PBSA, Free Energy Perturbation (FEP)

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of the Reduced Density Gradient (RDG) are powerful computational methods used to analyze the electron density of a molecule to characterize chemical bonds and non-covalent interactions (NCIs). wiley-vch.de These techniques have been applied to the imidazo[1,5-a]pyridine (B1214698) scaffold to understand its intermolecular forces, such as π-stacking, which are critical for its arrangement in the solid state and its interaction with biological macromolecules. nih.gov

A study on a ditopic imidazo[1,5-a]pyridine derivative involved in coordination polymers utilized DFT calculations followed by QTAIM and NCI plot analysis (a method based on the RDG) to characterize the π-stacking interactions observed in the crystal structure. nih.gov

The key findings from this type of analysis include:

Identification of Bond Critical Points (BCPs): QTAIM analysis identifies BCPs between atoms, which are indicative of an interaction. For π-stacking between imidazo[1,5-a]pyridine rings, multiple BCPs were found linking the six-membered and five-membered rings of the interacting units. nih.gov

Visualization of Non-Covalent Interactions: The RDG-based NCI plot method allows for the visualization of NCI regions in real space. For the imidazo[1,5-a]pyridine dimer, a substantial green RDG isosurface appeared between the π-systems, which is characteristic of van der Waals interactions and π-stacking. nih.gov

Quantification of Interaction Energies: The analysis allows for the calculation of the energy associated with these non-covalent interactions. For example, the π-stacking assembly involving the entire imidazo[1,5-a]pyridine moiety was found to have a substantial interaction energy of -40.1 kcal/mol, highlighting the strength of these forces. nih.gov

These theoretical tools provide a rigorous, electron-density-based description of the subtle forces that govern the supramolecular chemistry of imidazo[1,5-a]pyridine derivatives.

Interaction TypeQTAIM/RDG EvidenceCalculated Interaction Energy (kcal/mol)Significance
π-π stackingMultiple Bond Critical Points (BCPs) between rings; large, green RDG isosurface. nih.gov-40.1 nih.govGoverns crystal packing and ligand arrangement in binding sites.
C-H···N contactsBCPs and bond paths linking aromatic C-H bonds to nitrogen atoms. nih.govNot individually quantifiedContributes to the stability and directionality of intermolecular assemblies.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational modeling plays a key role in elucidating these relationships. For the imidazo[1,5-a]pyridine scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets.

One prominent example is the design and synthesis of imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), a target for treating cognitive disorders associated with Alzheimer's disease. nih.govresearchgate.net In this research, a systematic exploration of substituents at different positions of the imidazo[1,5-a]pyridine core was conducted to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties. nih.gov

The SAR study revealed several key insights:

Importance of the Amide Linker: An amide group connected to a piperidine (B6355638) ring was identified as a crucial pharmacophoric element.

Influence of the N-Alkyl Chain: The length and nature of the alkyl chain on the piperidine nitrogen significantly impacted the agonist activity. A focused SAR iteration led to the discovery that specific chain lengths and structures were optimal for potent and selective 5-HT4R agonism. researchgate.net

Role of Substituents on the Core: Modifications on the imidazo[1,5-a]pyridine ring system itself were explored to fine-tune the electronic and steric properties, leading to optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov

Another study on imidazo[1,5-a]pyridine-based chalcones explored their SAR as cytotoxic agents against cancer cell lines. This work demonstrated that substitutions on the phenyl rings of the chalcone (B49325) moiety dramatically influenced the cytotoxic activity, with chloro-substitutions playing a particularly important role. nih.gov For instance, a 3,4-dichlorophenyl group was found to be more active than a 4-chlorophenyl or an unsubstituted phenyl group in certain cell lines. nih.gov

These studies exemplify how computational modeling, in conjunction with synthetic chemistry and biological testing, facilitates the systematic optimization of lead compounds based on the imidazo[1,5-a]pyridine scaffold.

TargetScaffold Position ModifiedStructural VariationImpact on Biological ActivityReference
5-HT4 Receptor (Agonism)Piperidine side chainVariation of N-alkyl/heteroalkyl chain lengthSignificant modulation of potency and selectivity. researchgate.net nih.govresearchgate.net
Cancer Cells (Cytotoxicity)Chalcone Phenyl Ring 'A'Unsubstituted vs. 4-Cl vs. 3,4-diClChloro substitution, particularly 3,4-dichloro, enhanced cytotoxic activity. nih.gov nih.gov
Cancer Cells (Cytotoxicity)Imidazo[1,5-a]pyridine C3-positionPhenyl vs. 4-ChlorophenylSubstitution at this position influenced activity against different cell lines. nih.gov nih.gov

Biological Activity and Biomedical Research

Anticancer and Cytotoxic Activities

Derivatives of imidazo[1,5-a]pyridine (B1214698) have demonstrated notable anticancer and cytotoxic effects. nih.govrdd.edu.iq The hybridization of this scaffold with other pharmacologically active moieties, such as chalcones and benzimidazoles, has yielded potent anticancer molecules. nih.govrsc.org These compounds have been investigated for their ability to inhibit cancer cell growth and induce cell death through various mechanisms. rsc.orgresearchgate.net

The cytotoxic potential of imidazo[1,5-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. A series of imidazo[1,5-a]pyridine-chalcone conjugates were tested for their anticancer activity against five human cancer cell lines: breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2). nih.govrsc.org Among the synthesized compounds, two showed promising cytotoxicity, particularly against the MDA-MB-231 cell line, with IC₅₀ values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.govrsc.org

Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been evaluated against sixty human tumor cell lines. rsc.org Certain compounds from this series demonstrated significant cytotoxic activity, with GI₅₀ values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM. rsc.orgresearchgate.net These hybrids effectively inhibited microtubule assembly in human breast cancer cells (MCF-7). rsc.org

Below is a data table summarizing the cytotoxic activity of selected imidazo[1,5-a]pyridine-chalcone derivatives.

CompoundMDA-MB-231 (IC₅₀ in µM)RKO (IC₅₀ in µM)Mg-63 (IC₅₀ in µM)PC-3 (IC₅₀ in µM)HepG2 (IC₅₀ in µM)
Derivative 14.23 ± 0.25Data Not AvailableData Not AvailableData Not AvailableData Not Available
Derivative 23.26 ± 0.56Data Not AvailableData Not AvailableData Not AvailableData Not Available

The data in this table is based on findings from studies on imidazo[1,5-a]pyridine-chalcone conjugates. nih.gov

The anticancer effects of imidazo[1,5-a]pyridine derivatives are attributed to several distinct mechanisms of action at the cellular level. nih.gov

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. rsc.org The release of cytochrome c from the mitochondria is a crucial event in initiating the apoptotic cascade. rsc.orgnih.gov This is followed by the activation of caspases, a family of proteases that execute the process of apoptosis. rsc.orgresearchgate.net Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids confirmed their apoptotic effects through various analyses, including Hoechst staining, which reveals changes in nuclear morphology characteristic of apoptosis. rsc.org

Furthermore, analysis of the mitochondrial membrane potential (MMP) is used to assess mitochondrial function, a key indicator of cell health. moleculardevices.comnih.gov A decrease in MMP is an early characteristic of apoptosis. researchgate.net Research has shown that active imidazo[1,5-a]pyridine derivatives cause a reduction in the mitochondrial membrane potential, indicating mitochondrial dysfunction and triggering the apoptotic pathway. rsc.orgresearchgate.net

Another significant mechanism of action for certain imidazo[1,5-a]pyridine derivatives is the disruption of microtubule dynamics. nih.govrsc.org Microtubules are essential components of the cytoskeleton involved in cell division, and agents that interfere with their function can halt the cell cycle and induce apoptosis. nih.gov Imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as effective inhibitors of tubulin polymerization. rsc.orgresearchgate.net The inhibition of microtubule assembly in human breast cancer cells (MCF-7) was confirmed through tubulin polymerization assays and immunofluorescence analysis. rsc.org Molecular docking simulations have further suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, which is consistent with their antiproliferative activity. rsc.org

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of these compounds. nih.gov Excessive ROS can lead to oxidative stress and damage to cellular components, including mitochondria. nih.gov Studies on imidazo[1,5-a]pyridine-chalcone conjugates have shown that they induce ROS-mediated mitochondrial damage. nih.govrsc.org This damage contributes to the loss of mitochondrial membrane potential and the subsequent induction of apoptosis. nih.gov

The chemical modification of the imidazo[1,5-a]pyridine core, often starting from an aldehyde intermediate, has led to the development of derivatives with significant antineoplastic properties. rdd.edu.iq For instance, imidazo[1,5-a]pyridine-chalcone conjugates have been designed as potent hybrid anticancer molecules. nih.gov Similarly, imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to act as dual inhibitors of tubulin polymerization and the PI3K/Akt pathway, a critical signaling pathway in cancer cell survival and proliferation. rsc.org The versatility of the imidazo[1,5-a]pyridine scaffold allows for the creation of diverse derivatives that can target various cellular pathways involved in cancer progression. nih.gov

Mechanisms of Action in Cancer Cells

Antimicrobial Activities

Derivatives of the imidazo[1,5-a]pyridine class have demonstrated notable antimicrobial properties, with research indicating their potential as antibacterial, antifungal, and antiviral agents. ontosight.airesearchgate.net

The antibacterial potential of imidazopyridine derivatives has been an area of active investigation. nih.gov While specific data on Imidazo[1,5-a]pyridine-1-carbaldehyde is limited, studies on related imidazo[1,5-a]quinoxaline (B8520501) derivatives have shown that structural modifications, such as the introduction of a pyridinium (B92312) moiety, can lead to significant bacteriostatic activity. nih.govkpfu.ru

Research on other isomers, such as imidazo[1,2-a]pyridine (B132010) derivatives, has provided more detailed insights into their antibacterial spectrum. For instance, certain chalcone (B49325) derivatives of imidazo[1,2-a]pyridine have been evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ijirt.org One study highlighted a specific derivative, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide, which showed significant activity against Bacillus subtilis. researchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have been found to be more effective against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of Selected Imidazopyridine Derivatives

Compound Class Bacterial Strain Activity/Observation Reference
Imidazo[4,5-b]pyridine derivatives Bacillus cereus (Gram-positive) More sensitive mdpi.com
Imidazo[4,5-b]pyridine derivatives Escherichia coli (Gram-negative) More resistant mdpi.com
Imidazo[1,2-a]pyridine derivative (9a) Bacillus subtilis (Gram-positive) High activity, wide zone of inhibition researchgate.net
Imidazo[1,5-a]quinoxaline derivatives Various bacteria Chlorides and iodides are more active nih.gov

The antifungal properties of imidazopyridine derivatives have been explored against various human and plant pathogens. nih.gov Studies have shown that these compounds can be effective against Candida albicans, a common cause of fungal infections in humans. scirp.orgscirp.org For instance, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives demonstrated notable activity against a resistant strain of Candida albicans, with one compound showing a minimum inhibitory concentration (MIC) of 41.98 μmol/L. scirp.orgscirp.org

Furthermore, hybrid bis-(imidazole)-pyridine derivatives have shown excellent antifungal activity against several Candida species, including C. parapsilosis, and also against Rhodotorula sp., with efficacy comparable or superior to the standard drug fluconazole. nih.gov The mechanism of action for imidazole-based antifungals is often attributed to the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

In the context of agricultural applications, hybrid compounds have also been tested against plant pathogenic fungi, with some showing strong selective activity against species like Aspergillus niger and Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of Selected Imidazopyridine Derivatives

Compound Class Fungal Strain Activity/Observation (MIC) Reference
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivative (10i) Candida albicans 41.98 μmol/L scirp.orgscirp.org
Hybrid bis-(imidazole)-pyridine derivative (5a) Candida albicans (wild type) 3.9 µg/mL nih.gov
Hybrid bis-(benzimidazole)-pyridine derivative (6a) Rhodotorula sp. 3.9 µg/mL nih.gov
Hybrid bis-(imidazole)-pyridine derivative (5a) Aspergillus niger Strong selective activity nih.gov
Hybrid bis-(imidazole)-pyridine derivative (5a) Aspergillus flavus Strong selective activity nih.gov

The antiviral potential of the imidazopyridine scaffold has been investigated against several viruses. While direct studies on this compound are not widely available, research on related structures provides valuable insights.

In the context of Human Immunodeficiency Virus (HIV), studies have focused on the inhibition of key viral enzymes. For example, a series of substituted imidazo[1,5-b]pyridazines were found to be potent inhibitors of HIV-1 reverse transcriptase, with one 2-imidazolyl-substituted derivative showing exceptional activity (IC50 = 0.65 nM). nih.gov HIV-protease is another critical target for antiviral therapy, as its inhibition leads to the production of non-infectious viral particles. mdpi.com Though specific imidazo[1,5-a]pyridine inhibitors of HIV-protease are not detailed in the provided sources, the broader class of pyridine (B92270) derivatives has been explored for this purpose. nih.gov

Regarding the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), which causes COVID-19, research has been conducted on the potential of imidazopyrimidine derivatives to block viral entry into host cells. A study on novel imidazo[1,2-a]pyrimidine (B1208166) derivatives showed their potential as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. bohrium.comnih.gov Molecular docking studies indicated a high binding affinity of these compounds to both targets, suggesting they could act as effective entry inhibitors. bohrium.com

Neurological Applications and Neuroprotection

Imidazo[1,5-a]pyridine derivatives have emerged as promising candidates for the development of therapies for neurological disorders, exhibiting potential for both symptomatic treatment and neuroprotection. researchgate.net

One of the most significant areas of research for imidazo[1,5-a]pyridine derivatives is in the treatment of cognitive disorders associated with Alzheimer's disease. researchgate.netnih.gov A series of these compounds were designed and synthesized as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R). nih.govmedchemexpress.cn Activation of this receptor is believed to be beneficial for both symptomatic relief and disease modification in Alzheimer's patients. One lead compound from this series was identified as a potent, selective, and brain-penetrant 5-HT4 partial agonist, demonstrating efficacy in animal models of cognition. nih.govmedchemexpress.cn

The broader family of pyridine derivatives has also been explored for various targets related to Alzheimer's disease, including the inhibition of monoamine oxidase and acetylcholinesterase. nih.govscispace.com

Neuroinflammation and oxidative stress are key factors in the progression of many neurodegenerative diseases. nih.gov Imidazopyridine derivatives have shown potential in mitigating these processes. For instance, substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones have been investigated for their anti-inflammatory activity. nih.gov One compound from this series demonstrated both acute and chronic anti-inflammatory effects and showed promise in an animal model of Alzheimer's disease, improving amnesic performance and exhibiting antioxidant and neuroprotective effects. nih.gov

Furthermore, studies on imidazo[1,2-a]pyridine derivatives have revealed their anti-inflammatory properties in the context of parasitic diseases that can affect the central nervous system. nih.gov The pharmacological profile of imidazopyridines often includes anti-inflammatory effects, which contribute to their neuroprotective potential. researchgate.net

Table 3: Neurological and Neuroprotective Applications of Imidazopyridine Derivatives

Compound Class Target/Application Key Findings Reference
Imidazo[1,5-a]pyridine derivatives 5-HT4 Receptor Partial Agonists (Alzheimer's Disease) Potent, selective, and brain-penetrant; efficacy in cognitive models. nih.govmedchemexpress.cn
(2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones Anti-inflammatory (Alzheimer's Disease) Acute and chronic anti-inflammatory activity; improved amnesia, antioxidant, and neuroprotective effects. nih.gov
Imidazo[1,2-a]pyridine derivatives Antiparasitic and Anti-inflammatory Potential dual action against parasitic infections and associated inflammation. nih.gov

Enzyme Inhibition and Receptor Modulation

Derivatives of the imidazo[1,5-a]pyridine scaffold have been the subject of extensive research due to their ability to interact with a wide range of biological targets, including enzymes and receptors. This interaction is often characterized by high potency and selectivity, making these compounds attractive candidates for therapeutic development. The core structure serves as a versatile template for designing inhibitors that can fit into the active sites of various enzymes or bind to specific receptors.

Inhibition of Specific Enzymes (e.g., Cysteine Proteases, Kinases, Thromboxane (B8750289) A₂ Synthase, Phosphodiesterase 10A, Monoamine Oxidase)

The imidazo[1,5-a]pyridine framework and its related isomers are key components in the design of inhibitors for several classes of enzymes critical to physiological and pathological processes.

Cysteine Proteases Cysteine proteases are involved in numerous physiological processes, and their dysregulation is linked to various diseases. chemdiv.com An iodine-mediated synthetic method has been developed for the efficient, one-pot creation of various imidazo[1,5-a]pyridine derivatives. nih.gov This method was successfully used to prepare a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors in good yields. nih.gov

Kinases Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of diseases like cancer. cardiff.ac.uk Consequently, they are major therapeutic targets. cardiff.ac.uk Various imidazopyridine-based compounds have been investigated as kinase inhibitors.

Pan-PI3 Kinase: An imidazo[1,2-a]pyridine compound was identified as a potent, selective, and orally available pan-PI3K inhibitor. nih.gov Further optimization of this scaffold, focusing on 6'-alkoxy 5'-aminopyrazines, led to the development of a compound with a 1,1,1-trifluoroisopropoxy group that demonstrated excellent potency, selectivity, and in vivo efficacy in an ovarian cancer mouse model. nih.gov

DYRK/CLK Kinases: A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were found to have dual activity against DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc-like kinase) families. cardiff.ac.uk Structure-activity relationship studies led to the discovery of a potent cellular inhibitor of DYRK1A with selectivity over much of the kinome. cardiff.ac.uk

TAK1 Kinase: Researchers have discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position can inhibit transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations, showing potential as therapeutics for multiple myeloma. nih.gov

Thromboxane A₂ Synthase Imidazo[1,5-a]pyridines have been identified as a new class of potent and highly specific inhibitors of thromboxane A₂ synthase, an enzyme involved in platelet aggregation. nih.govacs.org In one study, imidazo[1,5-a]-pyridine-5-hexanoic acid was found to be the most potent member of this series. nih.gov Other related structures, such as [[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids, have been developed to combine thromboxane synthase inhibition with thromboxane A₂ receptor antagonism. nih.gov

Phosphodiesterase 10A (PDE10A) PDE10A is an enzyme that degrades cyclic nucleotides cAMP and cGMP and is a target for treating neuropsychiatric and neurodegenerative diseases. nih.gov Various derivatives based on imidazo-fused heterocyclic scaffolds have shown significant inhibitory activity.

Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. drugbank.com

A series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines were developed as highly potent PDE10A inhibitors, with some compounds showing inhibitory potencies in the subnanomolar range (IC₅₀ = 0.037 nM). nih.gov

Researchers also discovered potent and selective PDE10A inhibitors based on an imidazo[4,5-b]pyridine core, which offered improved oral bioavailability over previous scaffolds. nih.gov X-ray cocrystal structures revealed key hydrogen bonding interactions between the imidazo[4,5-b]pyridine core and the PDE10A enzyme. nih.gov

Monoamine Oxidase (MAO) I₂-imidazoline sites have been identified on monoamine oxidase (MAO), and certain imidazol(ine)/guanidine drugs have been assessed for their inhibitory effects on MAO-A and MAO-B isoforms. nih.gov While some compounds like guanabenz (B1672423) and cirazoline (B1222771) showed weak to moderate competitive inhibition of MAO-A, the study indicated that the I₂-imidazoline receptors are not directly related to the site of action of these drugs on MAO activity. nih.gov

Enzyme TargetImidazo-Pyridine ScaffoldKey FindingsReported Potency (Example)
Pan-PI3 KinaseImidazo[1,2-a]pyridinePotent, selective, and orally bioavailable inhibitors with in vivo efficacy in a cancer model. nih.govNot specified
DYRK1A KinaseImidazo[1,2-b]pyridazinePotent and selective cellular inhibitor. cardiff.ac.ukNot specified
Thromboxane A₂ SynthaseImidazo[1,5-a]pyridineIdentified as a new class of potent and specific inhibitors. nih.govacs.orgNot specified
Phosphodiesterase 10A (PDE10A)Imidazo[1,5-a]quinoxalineHighly potent inhibitors with subnanomolar activity. nih.govIC₅₀ = 0.037 nM
Phosphodiesterase 10A (PDE10A)Imidazo[4,5-b]pyridinePotent inhibitors with improved oral bioavailability. nih.govIC₅₀ = 0.8 to 6.7 nM

Ligand Binding to Metal Ions for Coordination Complexes

The imidazo[1,5-a]pyridine framework is capable of coordinating with a variety of transition metal ions. nih.gov This ability to act as a ligand has led to the synthesis of numerous metal complexes with diverse coordination motifs. nih.gov For example, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, synthesized via a metal-free approach, has been demonstrated to act as a ligand in the presence of copper salt. nih.gov The coordination of 3-(pyridin-2-yl)imidazo[1,5-a]pyridine to several metal moieties has also been studied, revealing electronic properties similar to classic ligands like 2,2'-bipyridine. dntb.gov.ua Furthermore, Ru(III) complexes based on the imidazo[1,5-a]pyridine scaffold have been synthesized and screened for biological activity, with the metal complexes showing better activity against S. pombe cells than the ligands alone. researchgate.net

Other Biological Activities

Beyond specific enzyme inhibition, derivatives of imidazo-pyridine scaffolds have demonstrated a range of other pharmacologically relevant activities.

Anti-inflammatory and Analgesic Properties

The imidazo[1,2-a]pyridine scaffold is a component of compounds with recognized anti-inflammatory properties. scirp.org A novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This compound significantly reduced the levels of inflammatory cytokines such as IL-6, TNF-α, and IL1-β. nih.gov In another study, a series of new imidazo[1,2-a]pyridine derivatives were designed as selective cyclooxygenase-2 (COX-2) inhibitors. rjpbr.com Several of these compounds exhibited potent COX-2 inhibition and significant analgesic activity in vivo, with the most potent compound showing an ED₅₀ value of 12.38 mg/kg in a writhing test. rjpbr.com The analgesic effects were attributed to the inhibition of the cyclooxygenase enzyme. rjpbr.com

ScaffoldTarget/MechanismKey FindingReported Potency (Example)
Imidazo[1,2-a]pyridineSTAT3/NF-κB PathwayReduced levels of inflammatory cytokines (IL-6, TNF-α). nih.govNot specified
Imidazo[1,2-a]pyridineCOX-2 InhibitionPotent and selective COX-2 inhibition with in vivo analgesic effects. rjpbr.comIC₅₀ = 0.05 µM (COX-2)
Imidazo[1,2-a]pyridineCOX-2 InhibitionNotable analgesic activity in writhing tests. rjpbr.comED₅₀ = 12.38 mg/kg

Antihistaminic and Antiallergic Agents

The imidazopyridine scaffold, which encompasses both imidazole (B134444) and pyridine moieties, is recognized for its potential as an antagonist to the H1 receptor, suggesting applications as antihistaminic agents. mmu.ac.uk This activity is part of the broader therapeutic spectrum of this class of compounds. researchgate.net

Herbicidal Activity

Derivatives of imidazo[1,2-a]pyridine have been investigated for their phytotoxic activity against various weeds. acs.org A study on (amino)imidazo[1,2-a]pyridine derivatives found that the presence of a halide (such as bromine or chlorine) in the imidazo (B10784944) ring, combined with an ester or cyclohexyl group, was important for phytotoxic activity. acs.org Certain compounds showed strong inhibition (nearly 80% at 1000 µM) of weed growth, with some demonstrating higher efficacy than the commercial herbicides diuron (B1670789) and glyphosate (B1671968) under the tested conditions. acs.org

Lack of Publicly Available Research on the Direct DNA Interaction of this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the direct interaction of the chemical compound this compound with DNA, including mechanisms such as intercalation or DNA cleavage, could be identified.

Research into the biological activities of the broader imidazo[1,5-a]pyridine scaffold has revealed that certain derivatives possess DNA-binding capabilities. For instance, studies on imidazo[1,5-a]pyridine-PBD (pyrrolobenzodiazepine) conjugates have indicated that these molecules can act as DNA-directed alkylating agents, with computational studies suggesting a binding preference for the minor groove of DNA. Similarly, some ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands have been investigated for their potential to bind DNA, with findings suggesting an intercalative mode of interaction for some of these complexes.

However, these studies focus on derivatives and conjugates of the core imidazo[1,5-a]pyridine structure, and their findings cannot be directly attributed to this compound itself. The presence and position of the carbaldehyde group (-CHO) at the 1-position of the imidazo[1,5-a]pyridine ring system would significantly influence the molecule's electronic and steric properties, and thus its potential interactions with biological macromolecules like DNA.

Without specific experimental data from studies such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, or gel electrophoresis conducted on this compound, any discussion of its DNA intercalation or cleavage activity would be purely speculative. As such, there is currently no basis in the accessible scientific literature to provide a detailed account or data tables related to the DNA interaction studies for this specific compound.

Applications in Pharmaceutical Development and Advanced Materials

Medicinal Chemistry and Drug Discovery

The imidazo[1,5-a]pyridine (B1214698) core is a significant structural motif in a vast number of pharmaceuticals and agrochemicals. rsc.org Its resemblance to naturally occurring purines makes it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. researchgate.net

Imidazo[1,5-a]pyridine-1-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its aldehyde functional group is highly reactive, allowing for a wide range of chemical transformations such as condensation and cyclization reactions. chemimpex.com This reactivity enables chemists to efficiently construct more complex molecules, making it an invaluable building block for creating novel drug candidates. chemimpex.comresearchgate.net The Vilsmeier-Haack reaction is one of the key methods used to introduce the formyl (carbaldehyde) group onto the imidazo[1,5-a]pyridine core, creating these versatile precursors. researchgate.net The stability and reactivity of the compound enhance its utility in diverse synthetic protocols, contributing to the efficiency of pharmaceutical research and development. chemimpex.com

The imidazo[1,5-a]pyridine nucleus is recognized as a valuable scaffold in drug discovery due to its inherent biological activity. rsc.orgchemimpex.com This heterocyclic system acts as a foundational structure that can be systematically modified to design libraries of bioactive molecules. chemimpex.com Its unique structure allows for the introduction of various functional groups at different positions, enabling the fine-tuning of pharmacological properties. chemimpex.com Researchers have widely tested this scaffold for developing innovative compounds, leveraging its ability to be easily functionalized to create a diverse range of potential therapeutic agents. researchgate.net This structural versatility has made imidazo[1,5-a]pyridine and its derivatives a subject of intense research for decades. rsc.org

Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for their potential to target specific biological pathways, leading to the development of new drug candidates for various diseases. chemimpex.comchemimpex.com For instance, compounds based on this structure have been explored for their potential in treating neurological disorders and cancer. chemimpex.com One of the notable early discoveries identified Imidazo[1,5-a]pyridines as a new class of thromboxane (B8750289) A2 synthetase inhibitors, which are relevant in the context of cardiovascular and inflammatory diseases. acs.org The ability to modify the core structure allows for the design of molecules that can interact with specific enzymes or receptors, showcasing its potential for creating targeted therapies. chemimpex.comchemimpex.com

Table 1: Examples of Biological Targets for Imidazo[1,5-a]pyridine Derivatives

Biological TargetTherapeutic AreaFinding
Thromboxane A2 SynthetaseCardiovascular/InflammatoryImidazo[1,5-a]pyridines were identified as a new class of inhibitors for this enzyme. acs.org
VariousNeurological DisordersThe scaffold serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com
VariousOncologyDerivatives have been designed and explored for their potential in treating cancer. chemimpex.com

Molecular hybridization is a strategic approach in drug design that combines two or more pharmacophores into a single molecule to enhance efficacy, overcome drug resistance, or reduce toxicity. researchgate.net The imidazo[1,5-a]pyridine scaffold is a suitable candidate for such strategies. For example, the synthesis of pyrazoline-thiazole linked pyridine (B92270) hybrids has been proficiently conducted to create compounds with a range of medicinal properties. researchgate.net While not exclusively focused on the 1-carbaldehyde derivative, this demonstrates the utility of the broader imidazopyridine class in creating hybrid molecules. This approach has led to hybrids with anticancer, antibacterial, and antioxidant activities. researchgate.netresearchgate.net

In modern drug discovery, in silico methods are essential for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. These computational predictions help to identify molecules with favorable pharmacokinetic profiles early in the development process. Studies on related imidazo-fused heterocyclic compounds, such as imidazo[1,2-a]pyrimidine (B1208166) and imidazo[4,5-b]pyridine derivatives, have shown promising drug-like characteristics and lower toxicity profiles in these predictive models. nih.govresearchgate.net Such analyses, including predictions of properties like blood-brain barrier penetration and oral bioavailability, are crucial for prioritizing candidates for further experimental testing. researchgate.net

Material Science and Optoelectronics

Beyond its pharmaceutical applications, the imidazo[1,5-a]pyridine scaffold has attracted growing attention in material science due to its unique optical and electronic properties. rsc.org The fused aromatic system provides a rigid structure with tunable photophysical characteristics.

This compound and its derivatives are explored for their potential in creating advanced materials. chemimpex.comchemimpex.com These compounds can serve as building blocks for:

Fluorescent Probes: The core structure can be modified to create fluorescent probes for applications in cellular imaging and medical diagnostics. chemimpex.comchemimpex.com

Organic Electronics: The electronic properties of these compounds make them suitable for use in organic electronics. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): Derivatives of the related 3-Phenyl-Imidazo[1,5-a]pyridine-1-carbaldehyde are specifically noted for their use in the development of OLEDs. chemimpex.com

Polymers and Nanomaterials: The compound is also being investigated for the development of novel polymers and nanomaterials with potential applications in electronics and coatings. chemimpex.com

The versatility of the imidazo[1,5-a]pyridine skeleton allows for its functionalization to produce a wide range of materials for dyes, polymers, and organocatalysts, highlighting its broad potential in the field of organic optoelectronic materials. researchgate.net

Table 2: Applications of Imidazo[1,5-a]pyridine Derivatives in Material Science

Application AreaSpecific UseReference
Optoelectronics Organic Light-Emitting Diodes (OLEDs) chemimpex.com
Organic Semiconductors chemimpex.com
Biotechnology Fluorescent Probes for Cellular Imaging chemimpex.comchemimpex.com
Advanced Materials Polymers and Nanomaterials chemimpex.com

Development of Novel Materials (e.g., Polymers, Nanomaterials)

The imidazo[1,5-a]pyridine scaffold is actively explored in the development of new materials, including polymers and nanomaterials. Its derivatives can be incorporated into larger molecular structures to impart specific electronic or optical properties. tandfonline.com A significant area of development is in the field of coordination polymers (CPs), where imidazo[1,5-a]pyridine-based molecules act as ligands to connect metal ions, forming extended one-, two-, or three-dimensional networks.

Recent research has demonstrated the synthesis of new zinc(II)-based coordination polymers using a ditopic imidazo[1,5-a]pyridine derivative. researchgate.net In these structures, the imidazo[1,5-a]pyridine unit serves as a ligand, coordinating with zinc(II) ions to form crystalline materials. The study highlights the capability of this heterocyclic scaffold to establish significant π–π stacking interactions in the solid state, which influences the final structure and properties of the polymer. researchgate.net For instance, when combined with dicarboxylic acid linkers like fumarate, the imidazo[1,5-a]pyridine derivative acts as an ancillary or capping ligand, resulting in the formation of a one-dimensional polymer chain. researchgate.net This work represents the first example of Zn(II) coordination polymers that incorporate an imidazo[1,5-a]pyridine derivative, proving the concept that these moieties can be successfully integrated into such frameworks. researchgate.net

Table 1: Structural Details of Zn(II) Coordination Polymers with a Ditopic Imidazo[1,5-a]pyridine Ligand
Linker LigandResulting Polymer DimensionalityRole of Imidazo[1,5-a]pyridine LigandKey Structural Feature
Fumarate1DAncillary (Capping) LigandTetrahedral Zn(II) coordination researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs)

The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them versatile candidates for technological applications such as organic light-emitting diodes (OLEDs) and organic thin-layer field-effect transistors (FETs). researchgate.net The core structure's intense emission, optical tunability, and high Stokes shift are particularly advantageous for these uses. researchgate.netrsc.org

In the field of OLEDs, researchers have successfully synthesized and utilized imidazo[1,5-a]pyridine-based fluorophores as emitters. A recently developed fluorophore combining an imidazo[1,5-a]pyridine (ImPy) core with an anthracene (B1667546) π-system was used to fabricate a solution-processed OLED. tandfonline.com This device exhibited good performance, emitting a greenish-yellow light with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com The device also featured a low turn-on voltage of 7 V. tandfonline.com Other research has focused on creating donor-π-acceptor (D–π–A) push-pull fluorophores using a 1,3-diphenylimidazo[1,5-a]pyridine donor, which show strong greenish-yellow emission with quantum yields around 70% and have been employed as downconverter materials in hybrid white LEDs. rsc.orguni-giessen.de Furthermore, iridium(III) complexes based on imidazo[1,5-a]pyridines have been prepared, some of which exhibit thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. chemimpex.com

Table 2: Performance of an OLED Device Using an Imidazo[1,5-a]pyridine-Anthracene Emitter
Performance MetricValue
Luminous Efficiency4.4 cd A⁻¹ tandfonline.com
Power Efficiency2.2 lm W⁻¹ tandfonline.com
External Quantum Efficiency (EQE)3.2% tandfonline.com
Turn-on Voltage7 V tandfonline.com
CIE Coordinates(0.34, 0.45) tandfonline.com

Fluorescent Probes for Bioimaging and Chemical Sensors

The imidazo[1,5-a]pyridine scaffold is a foundational structure for the development of fluorescent probes and chemical sensors due to its compact shape, emissive properties, and photo/thermal stability. nih.govorganic-chemistry.org The aldehyde functionality on compounds like this compound provides a convenient handle for further chemical modification to create targeted probes. tandfonline.com Derivatives are designed to exhibit specific responses, such as changes in fluorescence intensity or wavelength, upon interaction with a target analyte or environment.

For instance, imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated as potential probes for imaging lipid bilayers in cell membranes. nih.govorganic-chemistry.org These probes show significant solvatochromic behavior, meaning their fluorescence properties change with the polarity of their environment, which is useful for studying membrane dynamics, hydration, and fluidity. nih.govorganic-chemistry.org In one study, a series of five such fluorophores were synthesized, and their photophysical properties were characterized in various organic solvents, revealing wide Stokes shifts greater than 5000 cm⁻¹, a valuable feature for bioimaging applications. nih.gov

Beyond bioimaging, these compounds are engineered into chemical sensors. A notable example is a fluorescence sensor derived from an imidazo[1,5-α]pyridine moiety designed for the rapid and selective detection of sulfite (B76179). researchgate.net This sensor, IPD-SFT, demonstrated a remarkably fast response time (within 1 minute), high selectivity for sulfite over other sulfur-containing species, and high sensitivity with a limit of detection (LOD) of 50 nM. researchgate.net

Table 3: Photophysical Properties of Imidazo[1,5-a]pyridine-Based Fluorophores in Toluene (B28343)
CompoundAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [cm⁻¹]
Probe 13834433591 nih.gov
Probe 23954955063 nih.gov
Probe 34005005000 nih.gov
Probe 44005055250 nih.gov
Probe 53954854682 nih.gov

Optoelectronic Devices

Derivatives of imidazo[1,5-a]pyridine are recognized as smart materials for a variety of optoelectronic devices, a field that includes OLEDs, sensors, and other light-interactive electronics. nih.govchemimpex.com The utility of this scaffold stems from its inherent electronic properties and high luminescence. uni-giessen.deacs.org The rigid, planar structure of the fused rings facilitates efficient π-electron delocalization, which is crucial for charge transport and emissive properties in organic semiconductors. The versatility of the scaffold allows for straightforward chemical modifications to tune its optical and electronic characteristics, such as the emission color and energy levels (HOMO/LUMO), to meet the specific requirements of a given device. chemimpex.com

Catalysis and Ligand Design

The this compound core is instrumental in the field of catalysis, primarily serving as a precursor for a specialized class of ligands known as N-heterocyclic carbenes (NHCs) and as a coordinating ligand for transition metals.

Precursors for N-Heterocyclic Carbenes (NHCs)

This compound and related picolinaldehydes are key starting materials for the efficient, single-step synthesis of imidazo[1,5-a]pyridinium salts. These salts are the direct precursors to a class of N-heterocyclic carbenes (NHCs) known as imidazo[1,5-a]pyridin-3-ylidenes. chemimpex.comchemimpex.comrsc.org A three-component coupling reaction involving a substituted picolinaldehyde, an amine, and formaldehyde (B43269) produces the desired pyridinium (B92312) ions in high yields under mild conditions. chemimpex.comchemimpex.comrsc.org This method allows for the incorporation of diverse functionalities and even chiral substituents, simplifying access to unsymmetrical NHCs. chemimpex.comchemimpex.com

Once deprotonated, these salts form imidazo[1,5-a]pyridin-3-ylidene carbenes. These NHCs are notable for their strong σ-donor properties, but they also possess significant π-accepting character, which is stronger than that of conventional NHCs. This unique electronic profile is due to a hybrid accepting orbital formed from the carbene's vacant p-orbital and a π* orbital of the fused pyridine ring. This tunability makes them valuable ligands in homogeneous catalysis. chemimpex.com

Ligands for Transition Metal Complexes in Catalytic Reactions (e.g., Acrylate Synthesis)

The NHCs derived from imidazo[1,5-a]pyridine precursors are highly effective ligands for transition metal complexes used in catalysis. The imidazo[1,5-a]pyridine framework itself can also coordinate with various transition metals, including Ni, Co, Pd, and Cu.

A prominent application is in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process of high interest for carbon capture and utilization (CCU). rsc.org For this reaction, novel Nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed. rsc.org In this design, a pyridine group is attached at the C(5) position of the ImPy ligand, creating a bidentate C,N-ligand that forms a stable six-membered chelate ring with the nickel center. rsc.org These py-ImPyNi(II)Cl₂ complexes have shown notable catalytic activity in the synthesis of acrylates, with activity increasing significantly with the addition of monodentate phosphines.

Table 4: Catalytic Activity of py-ImPyNi(II)Cl₂ Complexes in Acrylate Synthesis
Catalyst ComplexAdditiveAcrylate Yield (%)
py-ImPyNi(II)Cl₂ (with tert-butyl substituents)NoneUp to 108%
py-ImPyNi(II)Cl₂ (with tert-butyl substituents)Monodentate PhosphinesUp to 845%

Chelating Agents for Metal Ions

The imidazo[1,5-a]pyridine skeleton is a versatile scaffold in coordination chemistry, capable of forming stable complexes with a variety of metal ions. When appropriately substituted, derivatives of imidazo[1,5-a]pyridine can function effectively as chelating ligands. nih.gov The core structure, an N-based heterocyclic system, allows for multiple coordination modes, including bidentate or tridentate chelation. nih.gov

The nitrogen atoms within the fused imidazole (B134444) and pyridine rings provide excellent donor sites for metal coordination. Specifically, derivatives with a substituent at the 1-position containing a donor atom, such as the nitrogen in a pyridine ring, can create a classic N-N bidentate ligand motif. nih.gov This configuration is well-suited for forming stable complexes with a range of metal ions. Research has demonstrated the ability of the broader imidazo[1,5-a]pyridine family to chelate metal ions such as Zinc(II), Copper(I) and (II), Iridium(III), Nickel(II), and Cobalt(II). nih.gov

The presence of the carbaldehyde group at the 1-position of this compound introduces an oxygen atom which can also participate in metal coordination, potentially expanding the chelating capabilities of the molecule. This allows for the formation of varied coordination geometries and motifs, making these compounds valuable for applications ranging from catalysis to the development of luminescent materials and coordination polymers. nih.gov For instance, Zn(II) coordination polymers have been successfully synthesized using imidazo[1,5-a]pyridine derivatives as ligands. nih.gov

Table 1: Metal Ions Chelated by Imidazo[1,5-a]pyridine Derivatives
Metal IonOxidation StateReference
ZincZn(II) nih.gov
CopperCu(I), Cu(II) nih.gov
IridiumIr(III) nih.gov
NickelNi(II) nih.gov
CobaltCo(II) nih.gov

Agrochemical Applications

The imidazo[1,5-a]pyridine framework is a recognized structural component in a significant number of agrochemicals. rsc.org This class of heterocyclic compounds has drawn interest for its potential in developing new agents for crop protection. While specific studies on this compound are limited, research on related isomers and derivatives provides insight into its potential agrochemical applications. chemimpex.comchemimpex.com

Research into the broader family of imidazopyridine derivatives has revealed promising phytotoxic properties, suggesting their potential use as herbicides. acs.org For example, studies on certain (amino)imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory effects on the root growth of various weeds. acs.org The biological activity is often closely linked to the nature and position of the functional groups on the heterocyclic core. acs.org The carbaldehyde group on this compound represents a site for chemical modification to develop derivatives with enhanced and selective phytotoxicity. The versatility of this scaffold makes it a valuable building block in the design of novel agrochemicals. chemimpex.comchemimpex.com

Table 2: Potential Agrochemical Roles of the Imidazo[1,5-a]pyridine Scaffold
Potential ApplicationBasis of ActivityReference
HerbicidePhytotoxic effects observed in related imidazopyridine derivatives, inhibiting weed growth. acs.org
FungicideGeneral biological activity of the core structure suggests potential for antifungal development. rsc.org
InsecticideThe scaffold is a component in various biologically active molecules, indicating potential for insecticide design. rsc.org

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of imidazo[1,5-a]pyridine-1-carbaldehyde and its derivatives, future efforts will be directed towards minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has been shown to benefit from microwave irradiation, which can facilitate key cyclization and functionalization steps. mdpi.com Future research will likely focus on the development of one-pot, microwave-assisted protocols for the synthesis of this compound from simple precursors, thereby enhancing the efficiency and sustainability of the process. rsc.orgbenthamdirect.comnih.gov

A study on the one-pot microwave-assisted cycloaddition for synthesizing pyridylimidazo[1,5-a]pyridine derivatives demonstrated yields of over 80%. mdpi.com This highlights the potential of microwave technology in this area. Further exploration into microwave-assisted SN2-type reactions for the quaternization of these scaffolds has also shown promise. mdpi.com

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Recent advancements have demonstrated the feasibility of synthesizing imidazo[1,5-a]pyridines and related heterocycles without the aid of a catalyst. acs.orgsemanticscholar.org For instance, metal-free sequential dual oxidative amination of C(sp³)–H bonds has been reported to afford imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles under metal-free conditions. organic-chemistry.org

A notable metal-free approach involves the C–H functionalization of imidazo[1,5-a]pyridines using formaldehyde (B43269) as both a solvent and a carbon source to create methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov This strategy avoids the use of any metal catalysis and has been successfully extended to other aldehydes. nih.gov

Exploration of New Functionalizations and Derivatizations

The aldehyde group of this compound is a gateway to a vast chemical space of derivatives. Future research will undoubtedly continue to explore novel reactions to modify this functional group and other positions on the heterocyclic core, leading to compounds with unique properties and biological activities. A key area of interest is the C-H functionalization of the imidazo[1,5-a]pyridine ring system, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

A recent study demonstrated a metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules via C(sp²)–H functionalization. nih.gov This method was extended to a variety of alkyl, aryl, and heteroaryl aldehydes, yielding a range of bis-imidazo[1,5-a]pyridines. nih.gov Such derivatizations are not only of academic interest but also have practical applications, for instance, the resulting bis-heteroarene products have been shown to act as ligands. nih.gov

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. While SAR and QSAR studies have been conducted on various classes of imidazopyridine derivatives, more focused investigations on derivatives of this compound are needed. researchgate.net Future research will involve the synthesis of focused libraries of compounds with systematic structural modifications to probe the effects of substituent size, electronics, and stereochemistry on biological activity.

Advanced computational techniques will be employed to develop robust QSAR models that can predict the biological activity of novel, unsynthesized compounds. These models will be instrumental in prioritizing synthetic targets and guiding the design of more potent and selective molecules. For example, QSAR models have been successfully used to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives. researchgate.netiitkgp.ac.in

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors

DerivativeR1 SubstituentR2 SubstituentIC50 (nM)Notes
1 HH>1000Parent compound shows weak activity.
2 4-FluorophenylH150Introduction of a phenyl group at R1 improves activity.
3 4-ChlorophenylH85Electron-withdrawing group at the para position enhances potency.
4 4-MethoxyphenylH250Electron-donating group is less favorable.
5 4-ChlorophenylMethyl50Small alkyl group at R2 is well-tolerated.
6 4-ChlorophenylPhenyl300Bulky group at R2 decreases activity.

Target-Specific Drug Design and Development

The imidazo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Building on this, future research will focus on the rational design of this compound derivatives that are highly selective for specific disease-related targets, such as kinases, enzymes, and receptors. nih.govnih.govdocumentsdelivered.comrsc.orgacs.orgnih.govnih.govnih.govacs.org

For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been successfully developed as covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation. nih.gov Similar strategies could be applied to this compound, where the aldehyde group could be modified to incorporate a reactive "warhead" that forms a covalent bond with the target protein, leading to irreversible inhibition. The design of imidazo[1,5-a]pyridine-PBD conjugates as DNA-directed alkylating agents is another promising avenue for developing targeted anticancer therapies. johnshopkins.edu

Integration of Machine Learning and AI in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. In the context of this compound, AI and ML algorithms can be employed in several key areas. mdpi.com

De Novo Design: Generative models can be used to design novel imidazo[1,5-a]pyridine derivatives with desired physicochemical and biological properties. mdpi.com

Synthesis Planning: Retrosynthesis AI tools can propose efficient and novel synthetic routes to complex target molecules based on the this compound core.

Property Prediction: AI models can accurately predict various properties of virtual compounds, such as their solubility, toxicity, and metabolic stability, thus reducing the need for extensive experimental testing. mdpi.com

By integrating AI and ML into the research workflow, scientists can accelerate the design-make-test-analyze cycle, leading to the faster discovery and development of new chemical entities based on the this compound scaffold.

Novel Applications in Bio-sensing and Diagnostic Tools

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold, a core component of this compound, have positioned it as a versatile platform for the development of advanced biosensors and diagnostic tools. mdpi.comresearchgate.netnih.gov This heterocyclic structure is noted for its stability, compact shape, and desirable emissive properties, making it an excellent candidate for creating fluorescent probes. mdpi.comresearchgate.netnih.govdntb.gov.ua Researchers are increasingly harnessing these characteristics to design sensitive and selective tools for cellular imaging and the detection of biologically significant molecules. nih.govscientifiq.ai

Derivatives synthesized from the imidazo[1,5-a]pyridine framework are central to this emerging field. researchgate.net These compounds are engineered to act as chemical sensors for a variety of analytes. mdpi.com Their utility in bio-sensing often stems from their notable photophysical characteristics, including large Stokes shifts, which is the difference between the absorption and emission maxima, a feature beneficial for reducing self-quenching and improving signal clarity in biological imaging. mdpi.comnih.gov

One of the most promising applications is in the creation of fluorescent probes for monitoring cellular environments and activities. chemimpex.com For instance, certain imidazo[1,5-a]pyridine-based fluorophores have been successfully used as cell membrane probes. mdpi.comresearchgate.netnih.gov These probes can insert into the lipid bilayer of cell membranes, allowing for the study of membrane dynamics, fluidity, and hydration, which are critical indicators of cellular health. mdpi.comresearchgate.netnih.gov The solvatochromic behavior of some of these probes—meaning their fluorescence properties change with the polarity of their environment—makes them particularly suitable for this purpose. mdpi.comresearchgate.netnih.gov

Furthermore, the imidazo[1,5-a]pyridine scaffold serves as a foundational structure for developing probes that can detect specific ions and small molecules within living systems. Research has demonstrated the capacity of coordination polymers derived from this scaffold to detect ions such as Cu²⁺, CrO₄²⁻, and Cr₂O₇²⁻ in aqueous solutions. mdpi.com Specially designed probes have also shown sensitivity and selectivity for other crucial biological analytes, including:

Sulfur dioxide (SO₂) mdpi.com

Hydrogen sulfide (B99878) (H₂S) mdpi.com

Mercury ions (Hg²⁺) mdpi.com

Sulfites mdpi.com

A notable advancement is the development of a near-infrared (NIR) fluorescent probe based on an Imidazo[1,5-a]pyridine-Benzopyrylium structure for monitoring SO₂. mdpi.com This probe operates on the principle of fluorescence resonance energy transfer (FRET) and is targeted to the mitochondria. mdpi.com Upon reaction with SO₂, the probe exhibits a significant shift in its fluorescence emission, enabling the imaging of SO₂ in living cells, zebrafish, and mice. mdpi.com Such tools are invaluable for understanding the biological roles of these molecules in both healthy and diseased states. mdpi.com

The versatility of the imidazo[1,5-a]pyridine core also extends to the development of pH sensors. rsc.org Donor-π-acceptor fluorophores incorporating this moiety have demonstrated "on-off-on" fluorescence behavior in response to changes in acidity, making them useful for detecting volatile organic compounds with high acidity. rsc.org

The ongoing research in this area highlights the significant potential of this compound as a key building block for a new generation of sophisticated biosensors and diagnostic tools. Its aldehyde functional group provides a reactive site for chemists to synthesize more complex and highly specific probes for a wide range of biological targets. chemimpex.com

Research Findings on Imidazo[1,5-a]pyridine-Based Biosensors

Probe Type / DerivativeAnalyte DetectedMechanism / Key FeatureApplication / System Studied
Imidazo[1,5-a]pyridine-based fluorophoresCell membrane propertiesSolvatochromism, intercalation in lipid bilayerLiposomes (artificial cell membrane model)
Imidazo[1,5-a]pyridine Benzopyrylium-based probeSulfur Dioxide (SO₂)Fluorescence Resonance Energy Transfer (FRET), Mitochondria-targetingLiving SKOV-3 cells, zebrafish, and mice
Coordination polymer from imidazo[1,5-a]pyridineCu²⁺, CrO₄²⁻, Cr₂O₇²⁻ ionsLuminescenceWater solution
Various imidazo[1,5-a]pyridine derivativesHg²⁺, H₂S, sulfitesFluorescenceProbes in living cells
Imidazo[1,5-a]pyridine–benzilimidazole conjugatepH (acidity)On–off–on fluorescence switchingDetection of volatile organic compounds
Substituted imidazo[1,5-a]pyridine derivativesCellular structuresFluorescence labeling, cell permeabilityArabidopsis thaliana seedlings (in vivo), mouse fibroblast cells (in vitro)

Q & A

Q. What integrative approaches reconcile computational predictions with experimental bioactivity data?

  • Methodology : Free-energy perturbation (FEP) calculations refine docking poses by simulating ligand-protein binding dynamics. Discrepancies between predicted and observed IC50 values prompt re-evaluation of protonation states or solvation models. Meta-analyses of public databases (ChEMBL, PubChem) validate outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.